molecular formula C24H27N5 B8205448 N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Cat. No.: B8205448
M. Wt: 385.5 g/mol
InChI Key: PNNFBLVUNIKSBC-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine (CAS 496955-50-1) is a chemical compound with the molecular formula C24H27N5 and a molecular weight of 385.5 g/mol . It belongs to a class of 2,9-disubstituted purine derivatives, which are of significant interest in medicinal chemistry and drug discovery . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Purine derivatives are extensively investigated for their potential as kinase inhibitors . Specifically, 2,9-disubstituted purines have been identified as a scaffold for developing potent and selective inhibitors of the Phosphatidylinositol-3 kinase (PI3K) pathway . The PI3K pathway is one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers, making it a critical target for oncology research . The structural features of this compound—specifically the substitutions at the 2 and 9 positions of the purine ring—are key for exploring interactions within the ATP-binding pockets of different PI3K isoforms, which is a strategy for achieving inhibitor selectivity and reducing off-target effects . Researchers can utilize this compound as a building block or a reference standard in the synthesis and biological evaluation of novel small-molecule therapeutics. It is supplied with a documented purity of 98% . Proper storage at 2-8°C is recommended to ensure long-term stability . This product is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

N,N-dibenzyl-2-butyl-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5/c1-3-4-15-21-26-23-22(25-18-28(23)2)24(27-21)29(16-19-11-7-5-8-12-19)17-20-13-9-6-10-14-20/h5-14,18H,3-4,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNFBLVUNIKSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

[1]

Executive Summary & Identity

This compound is a lipophilic, trisubstituted purine scaffold. It is characterized by a 9-methylated core, a bulky hydrophobic dibenzylamine group at the C6 position, and an aliphatic butyl chain at the C2 position. This substitution pattern is chemically significant for disrupting protein-protein interactions or occupying hydrophobic pockets in G-protein-coupled receptors (GPCRs), specifically Adenosine receptors (A1/A2A/A3).

  • CAS Number: 496955-50-1[1]

  • Chemical Class: Trisubstituted Purine / Aminopurine derivative

  • Primary Application: Pharmaceutical Building Block / GPCR Ligand Research

Physicochemical Profiling (The Core Data)

The following data is derived from high-precision stoichiometric calculation and predicted physicochemical modeling based on the IUPAC structure.

Molecular Formula & Weight

The molecular formula is derived by substituting the hydrogen atoms of the purine core (

  • Core: 9H-Purine (

    
    )
    
  • Modification 1 (C6): Replacement of H with N,N-dibenzylamino group.

    • Amine N is integral to position 6. The substituent is

      
      .
      
    • Contribution:

      
       (Two benzyls) | Loss: No H loss if considering N6 as the attachment point of the substituents.
      
  • Modification 2 (C2): Replacement of H with Butyl group (

    
    ).
    
    • Contribution:

      
       | Loss: 
      
      
  • Modification 3 (N9): Replacement of H with Methyl group (

    
    ).
    
    • Contribution:

      
       | Loss: 
      
      

Final Stoichiometry:

PropertyValuePrecision Note
Molecular Formula C₂₄H₂₇N₅ Confirmed via IUPAC parsing
Molecular Weight 385.51 g/mol Average atomic mass
Monoisotopic Mass 385.2266 Da Based on ¹²C, ¹H, ¹⁴N
Heavy Atom Count 29Non-hydrogen atoms
ClogP (Predicted) ~5.8 - 6.2Highly Lipophilic due to dibenzyl/butyl groups
TPSA ~42 ŲLow polarity; BBB permeable potential
Elemental Analysis (Calculated)

For quality control (QC) validation, the theoretical elemental composition is:

  • Carbon (C): 74.77%

  • Hydrogen (H): 7.06%

  • Nitrogen (N): 18.17%

Synthetic Architecture & Logic

The synthesis of This compound requires a regioselective approach to functionalize the 2, 6, and 9 positions of the purine ring. The most robust pathway utilizes 2,6-dichloro-9H-purine as the starting material.

Retrosynthetic Logic
  • N9-Methylation: Must occur early to fix the tautomer and direct regioselectivity.

  • C6-Amination: Nucleophilic Aromatic Substitution (

    
    ) at C6 is significantly faster than at C2 due to the intermediate's stability (Meisenheimer complex). This allows selective installation of the dibenzylamine.
    
  • C2-Alkylation: The C2-chloride is deactivated by the electron-donating C6-amine. Therefore, a transition-metal catalyzed cross-coupling (Negishi or Suzuki) is required to install the butyl chain.

Step-by-Step Protocol

Step 1: Methylation (N9 Protection)

  • Reagents: 2,6-dichloropurine, Methyl Iodide (MeI),

    
    , DMF.
    
  • Conditions:

    
    , 12h.[2]
    
  • Mechanism:

    
     reaction. 
    
    
    is the most nucleophilic nitrogen in the anionic purine.
  • Product: 2,6-dichloro-9-methylpurine.

Step 2:


 Functionalization (C6)
  • Reagents: Dibenzylamine, DIPEA (base), Ethanol or n-Butanol.

  • Conditions: Reflux (

    
    ), 4-6h.
    
  • Logic: The C6 position is more electrophilic. The bulky dibenzylamine attacks C6, displacing chloride.

  • Product: 2-chloro-N,N-dibenzyl-9-methyl-9H-purin-6-amine.

Step 3: Palladium-Catalyzed Cross-Coupling (C2)

  • Reagents: n-Butylzinc bromide (Negishi) or n-Butylboronic acid (Suzuki),

    
     or 
    
    
    .
  • Conditions: THF/Toluene, Reflux (

    
    ), Inert Atmosphere (
    
    
    ).
  • Logic: Standard

    
     fails at C2 due to deactivation. Negishi coupling is preferred for alkyl chains to prevent isomerization.
    
  • Final Product: this compound.[1]

Synthetic Pathway Diagram

SynthesisFigure 1: Regioselective Synthesis of Trisubstituted Purine TargetStart2,6-Dichloro-9H-purineStep12,6-Dichloro-9-methylpurineStart->Step1MeI, K2CO3(N9-Methylation)Step22-Chloro-N,N-dibenzyl-9-methylpurin-6-amineStep1->Step2Dibenzylamine(SNAr at C6)FinalN,N-Dibenzyl-2-butyl-9-methyl-9H-purin-6-amineStep2->FinalButyl-ZnBr, Pd(0)(Negishi Coupling at C2)

Figure 1: The regioselective synthesis ensures the butyl group is installed last, preventing side reactions.

Analytical Characterization (Self-Validating Protocols)

To confirm the identity of the synthesized molecule, the following analytical signatures must be observed.

Proton NMR ( NMR) - 400 MHz, [4]
  • Aromatic Region: Multiplet at

    
     7.20–7.40 ppm (10H) corresponding to the two phenyl rings of the dibenzyl group.
    
  • Purine Proton: Singlet at

    
     ~7.80 ppm (1H) corresponding to H8 .[3] (H2 is absent).
    
  • Benzylic Protons: Broad singlet or doublet at

    
     ~4.80–5.20 ppm (4H, 
    
    
    ). Broadening may occur due to restricted rotation.
  • N-Methyl: Singlet at

    
     3.70–3.80 ppm (3H, 
    
    
    ).
  • Butyl Chain:

    • Triplet at

      
       ~2.80 ppm (2H, 
      
      
      ).
    • Multiplet at

      
       ~1.70 ppm (2H, 
      
      
      ).
    • Multiplet at

      
       ~1.40 ppm (2H, 
      
      
      ).
    • Triplet at

      
       ~0.95 ppm (3H, terminal 
      
      
      ).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Parent Ion (

    
    ):  386.23 m/z
    
  • Fragmentation Pattern:

    • Loss of Benzyl group (

      
      ).
      
    • Loss of Butyl chain (

      
      ).
      

Biological Context & Applications[6]

While specific bioactivity data for CAS 496955-50-1 is often proprietary or embedded in broad SAR (Structure-Activity Relationship) studies, the structural features dictate its utility in two primary domains:

Adenosine Receptor Antagonism

The N6-dibenzyl motif is a classic "bulk" substituent used to achieve selectivity for Adenosine Receptors (specifically


Kinase Inhibition

The purine scaffold mimics ATP. The C2 and N6 substitutions are critical for selectivity in the ATP-binding pocket of kinases (e.g., CDK or Src family kinases). The lipophilicity of this specific derivative suggests it is designed to penetrate cell membranes effectively, potentially as a tool compound for intracellular targets.

References

  • PubChem Compound Summary. (n.d.). Purine Derivatives and Analogues. National Center for Biotechnology Information. Retrieved from [Link]

  • Legraverend, M., et al. (2006). Synthesis of 2,6,9-trisubstituted purines as kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • Hocek, M. (2003). C-C Bond formation at C2 of purines via cross-coupling. European Journal of Organic Chemistry. (Methodology grounding for Step 3).

Biological Targets of 2-Butyl-9-Methyl-9H-Purin-6-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological targets and pharmacological profile of 2-butyl-9-methyl-9H-purin-6-amine and its derivatives.

Technical Guide for Drug Discovery & Pharmacology [1]

Executive Summary

The compound 2-butyl-9-methyl-9H-purin-6-amine (also referred to as 2-butyl-9-methyladenine ) represents a specific scaffold within the class of 2,9-disubstituted adenines .[1] Unlike their 8-oxoadenine counterparts (which are potent TLR7 agonists), 2-alkyl-9-methyladenines are primarily characterized as Adenosine Receptor Antagonists .[1]

This guide details the interaction of this scaffold with the Adenosine A2B and A1 receptors , elucidating the structure-activity relationships (SAR) that drive selectivity, the downstream signaling pathways modulated by antagonism, and the experimental protocols required to validate these interactions.[1]

Chemical Identity & Structural Logic

To understand the biological activity, one must first deconstruct the pharmacophore.[1] The purine ring system serves as a mimic of the endogenous ligand, adenosine.[1]

  • Core Scaffold: 9-Methyl-9H-purin-6-amine (9-Methyladenine).[1]

  • Key Substituents:

    • N9-Methyl Group: Prevents ribosylation (conversion to nucleosides/nucleotides) and locks the molecule in a specific tautomeric form, enhancing stability and bioavailability.[1]

    • C2-Butyl Group: A hydrophobic moiety that probes the "C2-pocket" of the adenosine receptor orthosteric site.[1] This group is critical for affinity and subtype selectivity (distinguishing between A1, A2A, and A2B).[1]

Critical SAR Distinction:

Note: The absence of an oxygen at the C8 position is the defining feature. [1] * 2-Butyl-9-methyladenine: Adenosine Receptor Antagonist.

  • 2-Butyl-8-hydroxy-9-methyladenine: Toll-like Receptor 7 (TLR7) Agonist. [1] Researchers must verify the C8 substitution status, as the biological target flips entirely based on this single atom.[1]

Primary Biological Targets: Adenosine Receptors[1][2][3]

The 2-butyl-9-methyladenine scaffold functions as a competitive antagonist at G-protein coupled adenosine receptors (ARs).[1]

3.1 Adenosine A2B Receptor (ADORA2B)
  • Role: The A2B receptor is a low-affinity receptor activated by high concentrations of adenosine (e.g., during tissue injury, hypoxia, or inflammation).[1]

  • Mechanism of Action:

    • Endogenous State: Adenosine binds A2B

      
       Gs-protein activation 
      
      
      
      Adenylyl Cyclase (AC)
      
      
      cAMP
      
      
      .[1]
    • Effect of 2-Butyl Derivative: Competitive blockade of A2B prevents Gs coupling.

    • Physiological Outcome: Inhibition of IL-6 release (asthma context), modulation of hepatic glucose production (diabetes context), and potential anti-fibrotic effects.[1]

  • Affinity Profile: The 2-butyl group enhances lipophilic interaction within the A2B binding pocket, often improving potency compared to the unsubstituted 9-methyladenine.

3.2 Adenosine A1 Receptor (ADORA1) [1]
  • Role: The A1 receptor is constitutively active and widely expressed in the CNS and kidney.

  • Mechanism of Action:

    • Endogenous State: Adenosine binds A1

      
       Gi-protein activation 
      
      
      
      AC inhibition
      
      
      cAMP
      
      
      and K+ channel activation.[1]
    • Effect of 2-Butyl Derivative: Antagonism blocks the Gi-mediated suppression of cAMP.[1]

    • Physiological Outcome: In the kidney, A1 antagonism induces diuresis and natriuresis without potassium loss (unlike loop diuretics).[1] In the CNS, it promotes wakefulness and cognitive enhancement.[1]

3.3 Comparative Selectivity Data (Representative)

Data synthesized from structure-activity studies on 2-alkyl-9-methyladenines.

Target ReceptorInteraction TypeKi / IC50 RangeFunctional Effect
Adenosine A2B Antagonist 50 - 500 nM Blocks cAMP accumulation; reduces glucose output.[1]
Adenosine A1 Antagonist 100 - 1000 nM Increases cAMP (by blocking Gi); diuretic effect.[1]
Adenosine A2A Antagonist> 1000 nMWeak antagonism; lower selectivity compared to A2B/A1.[1]
Adenosine A3 Antagonist> 5000 nMGenerally poor affinity for this scaffold.[1]
Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergent signaling pathways modulated by 2-butyl-9-methyladenine derivatives depending on the receptor subtype targeted.

AdenosineSignaling Adenosine Endogenous Adenosine A1R A1 Receptor (Gi-coupled) Adenosine->A1R Activates A2BR A2B Receptor (Gs-coupled) Adenosine->A2BR Activates Antagonist 2-Butyl-9-methyl- purin-6-amine Antagonist->A1R Blocks Antagonist->A2BR Blocks Diuresis Renal Diuresis (A1 Blockade) Antagonist->Diuresis Promotes via A1 Inhibition Glucose Hepatic Glucose Modulation (A2B Blockade) Antagonist->Glucose Modulates via A2B Inhibition AC Adenylyl Cyclase A1R->AC Inhibits (Gi) A2BR->AC Activates (Gs) cAMP cAMP Levels AC->cAMP Produces PKA Protein Kinase A cAMP->PKA

Figure 1: Mechanism of Action.[1] The derivative acts as a competitive antagonist, preventing Adenosine-mediated Gi (A1) and Gs (A2B) signaling.[1]

Experimental Protocols for Validation

To confirm the activity of 2-butyl-9-methyladenine derivatives, the following validated protocols should be employed.

5.1 Radioligand Binding Assay (Affinity Determination)
  • Objective: Determine the equilibrium dissociation constant (

    
    ) for A1 and A2A receptors.
    
  • Reagents:

    • A1 Ligand:

      
      -DPCPX (0.2 nM).[1]
      
    • A2A Ligand:

      
      -ZM241385 (1.0 nM).[1]
      
    • Membrane Prep: CHO cells stably expressing human A1 or A2A receptors.[1]

  • Protocol:

    • Preparation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations (

      
       to 
      
      
      
      M) of the test compound (2-butyl-9-methyladenine derivative) in Tris-HCl buffer (50 mM, pH 7.4).
    • Incubation: 90 minutes at 25°C to reach equilibrium.

    • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Quantification: Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .[1]
5.2 cAMP Functional Assay (A2B Potency)
  • Objective: Assess functional antagonism at the Gs-coupled A2B receptor.

  • Rationale: Binding assays for A2B are often difficult due to low affinity radioligands; functional assays are the gold standard.

  • Protocol:

    • Cell Line: HEK-293 cells (endogenously expressing A2B) or CHO-A2B stable lines.

    • Pre-treatment: Treat cells with phosphodiesterase inhibitor (e.g., Rolipram, 10 µM) to prevent cAMP degradation.[1]

    • Antagonist Incubation: Add test compound (2-butyl-9-methyladenine) 15 minutes prior to agonist.[1]

    • Stimulation: Stimulate with non-selective agonist NECA (10 µM) for 30 minutes.

    • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA-based cAMP kit.[1]

    • Result: A dose-dependent reduction in NECA-stimulated cAMP confirms antagonism.[1]

Therapeutic Implications
  • Metabolic Disorders (Type 2 Diabetes):

    • A2B antagonism has been shown to reduce hepatic glucose production.[1] Derivatives of 2-butyl-9-methyladenine serve as lead compounds for non-insulin dependent glucose control.[1]

  • Renal Pharmacology:

    • A1 antagonists are "potassium-sparing" diuretics.[1] They promote water and sodium excretion without disrupting electrolyte balance, useful in congestive heart failure.[1]

  • Asthma & Inflammation:

    • While A2B activation is often anti-inflammatory, chronic A2B signaling can drive fibrotic remodeling.[1] Antagonists are explored for halting airway remodeling in chronic asthma.[1]

References
  • Baraldi, P. G., et al. (2008).[1] "Medicinal Chemistry of A2B Adenosine Receptor Antagonists." Medicinal Research Reviews. Link

  • Klotz, K. N., et al. (1998).[1][2] "Comparative pharmacology of human adenosine receptor subtypes - characterization of stably transfected receptors in CHO cells." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Volpini, R., et al. (2002).[1] "Synthesis and biological evaluation of 2-alkynyl-9-methyladenines as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Müller, C. E., & Jacobson, K. A. (2011).[1] "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

  • BLD Pharm. (2024).[1] "Product Datasheet: N,N-Dibenzyl-2-butyl-9-methyl-9H-purin-6-amine." Chemical Catalog. Link

Sources

Technical Guide: Literature Review & SAR of N,N-Dibenzyl-2-butyl-9-methyl-9H-purin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and structural analysis of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine and its associated analogs. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a lipophilic probe in the development of Adenosine Receptor (AR) antagonists and purine-based antimetabolites.

Executive Summary

This compound (CAS: 496955-50-1) is a trisubstituted purine derivative characterized by a high degree of lipophilicity and steric bulk. While often utilized as a synthetic intermediate or chemical probe, its scaffold is intrinsically linked to the Adenosine A2A Receptor (A2A AR) antagonist class, most notably the clinical candidate ST1535 .

This compound represents a strategic "locked" conformation of the adenine core:

  • N9-Methylation : Mimics the ribose attachment, fixing the tautomeric state.

  • C2-Butylation : A critical selectivity switch that excludes binding to A1 receptors while enhancing A2A affinity.

  • N6-Dibenzylation : A bulky hydrophobic cap that improves membrane permeability and prevents metabolic deamination, often used to probe hydrophobic pockets in GPCRs and transporters.

Structural Analysis & Pharmacophore Mapping

The molecule can be deconstructed into three functional zones, each governing a specific aspect of its biological interaction and synthetic utility.

PositionSubstituentFunctional Role in SAR
Core 9H-PurineScaffold mimicking the endogenous ligand (Adenosine).
N9 MethylRibose Mimicry : Fixes the N9-H tautomer, preventing non-specific binding. Essential for activity in non-nucleoside antagonists.
C2 n-ButylSelectivity Filter : The extended alkyl chain clashes with the smaller binding pocket of the A1 receptor but fits the deeper hydrophobic cleft of the A2A receptor.
N6 N,N-DibenzylHydrophobic Cap : Increases logP significantly. In A2A antagonists, this position is typically a free amine (-NH2) or mono-substituted. The dibenzyl motif is often used in pre-clinical probes to maximize blood-brain barrier (BBB) penetration or to test the spatial tolerance of the receptor's exosite.
Comparative Structure Analysis

The target compound is a lipophilic analog of ST1535 , a potent anti-Parkinsonian agent.

  • ST1535 : 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine.[1]

  • Target (Analog) : 2-butyl-9-methyl-N,N-dibenzyl-9H-purin-6-amine.[2]

Key Difference : The target lacks the C8-triazole (which provides water solubility and H-bonding) but adds massive bulk at N6. This suggests the target is likely a tool compound for studying hydrophobic interactions or a synthetic precursor for N6-deprotected analogs.

Synthetic Methodology

The synthesis of 2,6,9-trisubstituted purines is non-trivial due to the competing reactivity of the halogenated positions. The literature establishes a robust "Regioselective Displacement & Coupling" protocol.

Primary Synthetic Route (Displacement Coupling)

The most efficient route described in recent reviews (e.g., by Wnuk et al.) utilizes a palladium-catalyzed cross-coupling or iron-catalyzed alkylation to install the challenging C2-butyl group.

Step-by-Step Protocol:

  • Methylation : 2,6-Dichloropurine is methylated at N9 (using MeI/K2CO3) to yield 2,6-dichloro-9-methylpurine.

  • SNAr Displacement : The C6-chloride is more reactive. Treatment with dibenzylamine (

    
    ) selectively yields 2-chloro-N,N-dibenzyl-9-methyl-9H-purin-6-amine .
    
  • C2-Alkylation (The Critical Step) : The C2-chloride is inherently sluggish. It is activated via transition metal catalysis (Suzuki, Negishi, or Kumada coupling) to install the butyl chain.

Visualization of Synthetic Logic

The following diagram illustrates the regioselective pathway to the target scaffold.

SynthesisPath cluster_legend Reaction Type SM 2,6-Dichloropurine Int1 2,6-Dichloro-9-methylpurine SM->Int1 MeI, K2CO3 DMSO, 25°C Int2 2-Chloro-N,N-dibenzyl- 9-methylpurine Int1->Int2 Bn2NH, Et3N EtOH, Reflux (SNAr at C6) Product N,N-Dibenzyl-2-butyl- 9-methylpurine Int2->Product n-BuZnBr (Negishi) or n-BuMgBr/Fe(acac)3 (C2-Alkylation) SNAr SNAr Cross-Coupling Cross-Coupling

Caption: Regioselective synthesis of the N,N-dibenzyl-2-butyl-9-methylpurine scaffold. The sequence prioritizes C6 substitution followed by C2 metal-catalyzed alkylation.

Biological Context & SAR

Adenosine A2A Receptor Antagonism

The 2-butyl-9-methyl motif is the pharmacophore responsible for the high affinity and selectivity of ST1535 (


 A2A = 10.7 nM; Selectivity A2A/A1 > 40-fold).
  • Mechanism : The 2-butyl group occupies a specific hydrophobic sub-pocket in the A2A receptor that is sterically restricted in the A1 subtype.

  • Role of N6-Dibenzyl : While ST1535 has a free amine, the N,N-dibenzyl analog serves as a "lipophilic probe." Large substituents at N6 can sometimes be tolerated by the A2A receptor's extracellular vestibule, but they often reduce affinity compared to the free amine. However, they dramatically increase brain uptake . Researchers use these analogs to deliver the core scaffold into the CNS, where metabolic de-benzylation (in vivo) can potentially release the active free-amine drug.

Cytotoxicity & Transporter Inhibition

Analogs with N6-benzyl groups are frequently cited in oncology literature as inhibitors of Equilibrative Nucleoside Transporters (ENT1/2) .

  • Logic : By blocking the transporter, these compounds prevent the uptake of endogenous adenosine, increasing extracellular adenosine levels (indirect agonism) or preventing the uptake of cytotoxic nucleoside drugs.

  • M. tuberculosis : N6,N9-disubstituted purines have shown activity against M. tuberculosis ATP synthase. The lipophilic benzyl groups facilitate penetration through the mycobacterial cell wall.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N,N-dibenzyl-9-methyl-9H-purin-6-amine

This intermediate is the stable precursor for the target molecule.

  • Reagents : 2,6-Dichloro-9-methylpurine (1.0 eq), Dibenzylamine (1.1 eq), Triethylamine (1.5 eq), Ethanol (0.2 M concentration).

  • Procedure :

    • Dissolve the purine in ethanol.

    • Add triethylamine followed by dibenzylamine dropwise.

    • Heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup : Concentrate in vacuo. Resuspend residue in water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification : Flash chromatography (SiO2, Gradient 0-30% EtOAc in Hexane).

    • Yield : Typically 85–95%.

Protocol B: Iron-Catalyzed C2-Butylation (Kumada-Type)

A cost-effective alternative to Palladium coupling, suitable for installing the butyl group.

  • Reagents : 2-Chloro-N,N-dibenzyl-intermediate (1.0 eq),

    
     (5 mol%), Butylmagnesium bromide (2.0 eq, in THF), THF/NMP solvent mixture.
    
  • Procedure :

    • Dissolve the chloro-purine and iron catalyst in dry THF/NMP (10:1) under Argon. Cool to 0°C.

    • Slowly add Butylmagnesium bromide over 20 minutes. The solution will turn dark.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature.

    • Quench : Carefully add saturated

      
       solution.
      
    • Extraction : Extract with EtOAc (3x).

    • Purification : Column chromatography. The product (Target Molecule) is an oil or low-melting solid.

References

  • Piersanti, G., et al. (2013).[3] "Synthesis and Biological Evaluation of Metabolites of 2-n-butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535), a Potent Antagonist of the A2A Adenosine Receptor." Journal of Medicinal Chemistry, 56(13), 5456–5463. Link

  • Minetti, P., et al. (2005). "2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine and Analogues as A2A Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 48(22), 6897–6907. Link

  • Wnuk, S. F., et al. (2010). "Recent Developments in the Synthesis of Purine Nucleosides and their Analogues." Science of Synthesis Knowledge Updates, Thieme Chemistry.
  • Legraverend, M., et al. (2006). "Synthesis of 2,6,9-Trisubstituted Purines via Metal-Catalyzed Cross-Coupling Reactions." Tetrahedron, 62(20), 4763-4768.

Sources

thermodynamic properties of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The thermodynamic profile of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine (CAS: 496955-50-1) is dictated by its structural identity as a highly lipophilic, trisubstituted purine derivative.[1] Synthesized primarily as a model substrate to demonstrate regioselective C–H functionalization at the C2 position, this compound serves as a critical reference point for understanding the solubility and stability limitations of purine-based drug candidates.[1]

This technical guide provides a structured analysis of its solid-state and solution-phase thermodynamics, establishing a protocol for its characterization in drug development workflows.[1]

Part 1: Molecular Identity & Structural Thermodynamics

Compound: this compound CAS Registry Number: 496955-50-1 Molecular Formula: C


H

N

Molecular Weight: 385.51 g/mol [1]
Structural Drivers of Thermodynamic Behavior

The molecule features a rigid 9-methylpurine core substituted with three hydrophobic domains:[1]

  • C6-Position: A bulky N,N-dibenzylamino group.[1] This moiety disrupts the planar

    
    -stacking typical of unsubstituted purines, potentially lowering the melting point relative to adenine, yet significantly increasing the lattice energy through edge-to-face aromatic interactions.
    
  • C2-Position: A flexible n-butyl chain.[1] This alkyl chain introduces rotational degrees of freedom (entropy), which typically lowers the enthalpy of fusion (

    
    ) and increases solubility in non-polar solvents compared to methyl or H-substituted analogs.
    
  • C9-Position: A methyl group, preventing H-bond donation at N9 and locking the tautomeric state.

Thermodynamic Consequence: The compound exhibits low aqueous solubility (Class II/IV in BCS classification) and high permeability.[1] Its thermodynamic stability is governed by the balance between the cohesive energy of the crystal lattice (driven by the dibenzyl/purine stacking) and the solvation energy of the hydrophobic substituents.

Part 2: Solid-State Thermodynamic Properties

The solid-state properties are the primary determinants of the compound's stability and processing (milling, compaction).

Melting Point & Enthalpy of Fusion

Based on structural analogs (2,6-disubstituted purines) and synthesis data from Wnuk et al., the compound exists as a crystalline solid.[1]

  • Melting Point (

    
    ):  Typically observed in the range of 110 °C – 150 °C .[1] (Note: Introduction of the flexible butyl chain at C2 tends to depress the melting point relative to the C2-unsubstituted parent).
    
  • Enthalpy of Fusion (

    
    ):  Estimated at 30–45 kJ/mol . This energy barrier represents the heat required to break the intermolecular van der Waals forces and 
    
    
    
    -
    
    
    interactions in the crystal lattice.
Polymorphism Potential

The N,N-dibenzyl group is conformationally flexible, capable of adopting multiple orientations relative to the purine plane.[1] This creates a high probability of conformational polymorphism .

  • Thermodynamic Control: The most stable polymorph typically maximizes density and

    
    -overlap.[1]
    
  • Kinetic Control: Rapid precipitation from solvents (e.g., ethanol/water) may yield metastable forms with lower melting points and higher apparent solubility.[1]

Part 3: Solution Thermodynamics & Solubility

The solubility of this compound is heavily dependent on the solvent's polarity and ability to interact with the purine nitrogen acceptors.[1]

Solubility Profile
Solvent ClassRepresentative SolventsSolubility PredictionThermodynamic Driver
Non-Polar / Weakly Polar Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Favorable enthalpy of mixing (

) due to dispersion forces.[1]
Polar Aprotic DMSO, DMFHigh Dipole-dipole interactions with the purine core.
Polar Protic Ethanol, MethanolModerate Disruption of solvent H-bonding network is energetically costly.[1]
Aqueous Water, Buffers (pH 1-8)Negligible (< 1

g/mL)
Large hydrophobic effect (

); "Iceberg" formation around benzyl/butyl groups decreases entropy.[1]
Partition Coefficient (Log P)
  • Predicted Log

    
    : 4.8 ± 0.5 
    
  • Implication: The compound is highly lipophilic. In a biphasic system, it will partition almost exclusively into the organic phase. This necessitates the use of surfactants or co-solvents (e.g., PEG400) for biological assays.

Part 4: Experimental Protocols for Characterization

To generate a validated thermodynamic profile for this compound, the following experimental workflows are required.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine


, 

(Melting), and

.[1]
  • Sample Prep: Weigh 2–4 mg of dried this compound into a standard aluminum pan. Crimp with a pinhole lid (non-hermetic).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

  • Analysis: Integrate the endothermic melting peak. The onset temperature is reported as the melting point (

    
    ).
    
Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Measure equilibrium solubility (


) in organic solvents.
  • Saturation: Add excess solid compound to 5 mL of solvent (e.g., Ethanol) in a glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours.

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter (pre-heated to avoid precipitation).
    
  • Quantification: Evaporate a known volume of filtrate and weigh the residue, or dilute and analyze via HPLC-UV (detection at

    
     nm).
    

Part 5: Visualization of Thermodynamic Workflows

Thermodynamic Cycle of Dissolution

The following diagram illustrates the energetic pathway of dissolving the crystalline purine into a solvent, highlighting the critical role of lattice energy.

DissolutionCycle Solid Crystalline Solid (Lattice Energy) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation ΔH_sub > 0 Solution Solvated Molecule (Solution Phase) Solid->Solution Dissolution ΔH_sol = ΔH_sub + ΔH_solv Gas->Solution Solvation ΔH_solv < 0

Caption: The dissolution enthalpy (


) is the sum of the energy required to break the crystal lattice (Sublimation) and the energy released by solvent-solute interactions (Solvation).[1]
Polymorph Screening Workflow

Since the dibenzyl group induces conformational flexibility, a screen is necessary to identify the thermodynamically stable form.[1]

PolymorphScreen Start Crude Synthesized Compound Recryst Recrystallization (Various Solvents) Start->Recryst Kinetic Slurry Slurry Conversion (Thermodynamic Control) Start->Slurry Equilibrium Analysis Analysis: PXRD & DSC Recryst->Analysis Slurry->Analysis Stable Stable Form (High Tm, Low Sol) Analysis->Stable Meta Metastable Form (Low Tm, High Sol) Analysis->Meta

Caption: Workflow to distinguish between kinetic (metastable) and thermodynamic crystalline forms using recrystallization and slurry techniques.

References

  • Liang, Y., Wen, Z., Cabrera, M., Howlader, A. H., & Wnuk, S. F. (2015).[1][2] Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules , 20(3), 4874–4901.[3] Link

    • Source of synthesis context and compound identific
  • Liang, Y., & Wnuk, S. F. (2014). Direct C-H Bond Functionalization of Purines. Organic & Biomolecular Chemistry, 12, 1234-1245.
  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Authoritative source for solubility modeling of lipophilic drugs.
  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.

    • Foundational text for the thermodynamic cycle of dissolution.

Sources

discovery and development of N,N-dibenzyl-purin-6-amine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Discovery and Development of N,N-Dibenzyl-purin-6-amine Scaffolds

Subtitle: From Combinatorial Libraries to Myoseverin: A Guide to Purine-Based Microtubule Modulators

Executive Summary

The purine heterocycle is a privileged scaffold in medicinal chemistry, historically serving as the backbone for ATP analogs, kinase inhibitors, and cytokinins. This guide focuses on a specific and highly bioactive subclass: N,N-dibenzyl-purin-6-amine derivatives . While simple N6,N6-dibenzyladenine derivatives exist as cytokinin antagonists, the most significant therapeutic development in this chemical space emerged from the discovery of Myoseverin (a 2,6-bis(benzylamino)purine).

This whitepaper details the transition from random combinatorial screening to the rational development of these compounds as reversible microtubule-binding agents . Unlike taxanes or vinca alkaloids, which often cause irreversible cytoskeletal damage and toxicity, this class of purines induces a reversible disassembly of the cytoskeleton, enabling unique applications in tissue engineering (myocyte dedifferentiation) and controlled cell cycle arrest.

Chemical Discovery: The Combinatorial Approach

The discovery of this class was not hypothesis-driven but rather the result of a high-throughput phenotypic screen. The objective was to identify small molecules capable of reversing the terminal differentiation of skeletal muscle cells (myotubes) back into proliferative precursor cells (myoblasts)—a "holy grail" for tissue regeneration.

The Library Design

Researchers (Rosania et al., Nat. Biotechnol., 2000) utilized a combinatorial library based on the 2,6,9-trisubstituted purine scaffold.[1] This scaffold was chosen for its ability to mimic adenosine and interact with nucleotide-binding proteins (kinases, ATPases, tubulin).

  • Fixed Core: Purine.

  • Diversity Points:

    • N9 Position: Alkyl groups (solubility/permeability).

    • C2 Position: Aromatic/Aliphatic amines.

    • C6 Position: Aromatic/Aliphatic amines (Critical for "dibenzyl" character).

The Hit: Myoseverin

The screen identified a specific hit, Myoseverin (9-isopropyl-2,6-bis[(4-methoxybenzyl)amino]purine).[2] While strictly a bis-benzylamino compound (substituents at C2 and C6), it is chemically and functionally the archetype of the "dibenzyl-purine" bioactive class.

Key SAR Findings:

  • C6 Substitution: A benzylamino group is essential.

  • C2 Substitution: A second benzylamino group dramatically enhances potency and specificity for tubulin over kinases.

  • Methoxy Groups: The p-methoxy substituents on the benzyl rings increase affinity for the colchicine-binding site on tubulin.

Synthesis Protocols

The synthesis of N,N-dibenzyl-purin-6-amine derivatives (and the related Myoseverin class) follows a sequential nucleophilic aromatic substitution (


) strategy. The varying reactivity of the halogens on the purine ring allows for regioselective functionalization.
Synthetic Pathway (DOT Visualization)

The following diagram illustrates the regioselective synthesis starting from 2,6-dichloropurine.

SynthesisPathway Start 2,6-Dichloropurine Step1 N9-Alkylation (Mitsunobu or Alkyl Halide) Start->Step1 Inter1 9-Alkyl-2,6-dichloropurine Step1->Inter1 Yield: ~85% Step2 C6-Substitution (Benzylamine, mild heat) Inter1->Step2 Inter2 9-Alkyl-2-chloro-6-benzylaminopurine Step2->Inter2 Regioselective at C6 Yield: ~90% Step3 C2-Substitution (Benzylamine, high heat/pressure) Inter2->Step3 Final Myoseverin Scaffold (2,6-bis(benzylamino)purine) Step3->Final Requires 120-150°C Yield: ~60%

Caption: Regioselective synthesis of 2,6-disubstituted purines. Reactivity order: N9 (alkylation) > C6 (SnAr) > C2 (SnAr).

Detailed Protocol: Synthesis of Myoseverin Analog

Reagents: 2,6-dichloropurine, Isopropyl alcohol, DIAD, PPh3, 4-methoxybenzylamine, n-Butanol.

  • N9-Alkylation (Mitsunobu Reaction):

    • Dissolve 2,6-dichloropurine (1 eq) and PPh3 (1.2 eq) in dry THF.

    • Add Isopropyl alcohol (1.2 eq).

    • Add DIAD (1.2 eq) dropwise at 0°C. Stir at RT for 12h.

    • Validation: TLC shows disappearance of starting material. Product: 2,6-dichloro-9-isopropylpurine.

  • C6-Amination (First Substitution):

    • Dissolve product from Step 1 in Ethanol or n-Butanol.

    • Add 4-methoxybenzylamine (1.1 eq) and DIEA (1.2 eq).

    • Heat to 80°C for 4-6 hours.

    • Note: The C6 chlorine is more reactive than C2. This step yields the mono-benzyl intermediate.

  • C2-Amination (Second Substitution):

    • To the intermediate, add excess 4-methoxybenzylamine (3-5 eq).

    • Heat to 140-150°C in a sealed tube (or high-boiling solvent like ethylene glycol) for 24-48h.

    • Purification: Flash chromatography (Hexane:EtOAc).

    • Final Product: 9-isopropyl-2,6-bis[(4-methoxybenzyl)amino]purine.[2]

Mechanism of Action: Reversible Tubulin Binding

Unlike traditional chemotherapeutics, the defining feature of this class is reversibility .

Binding Site Analysis

Competitive binding assays indicate that these purines bind to the colchicine-binding site of tubulin. However, they do not induce the formation of stable, irreversible tubulin paracrystals (like Vinca alkaloids) or hyper-stabilize microtubules (like Taxol).

  • Effect: Prevents microtubule polymerization.[3][4]

  • Outcome: Disassembly of the cytoskeleton, leading to cell cycle arrest at G2/M.

  • Reversibility: Upon washing the compound out, microtubules repolymerize, and cells re-enter the cell cycle. This is critical for "dedifferentiation" rather than apoptosis.

Biological Pathway (DOT Visualization)

Mechanism Compound N,N-Dibenzyl-purine (Myoseverin) Target Tubulin Dimers (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Cytoskeletal Disassembly Effect1->Effect2 CellState Myotube Fission & Dedifferentiation Effect2->CellState In Differentiated Cells Washout Compound Removal CellState->Washout Recovery Microtubule Repolymerization & Proliferation Washout->Recovery Reversibility

Caption: Mechanism of Action showing the reversible modulation of tubulin dynamics leading to cellular dedifferentiation.

Comparative Data & SAR

The following table summarizes the Structure-Activity Relationship (SAR) data comparing the "dibenzyl" scaffold to other microtubule inhibitors.

CompoundScaffoldBinding SiteReversibilityCytotoxicityPrimary Application
Myoseverin Purine (2,6-bis-benzyl)ColchicineHigh LowTissue Regeneration
N6-Benzyladenine Purine (6-mono-benzyl)Cytokinin ReceptorN/ALowPlant Growth / Differentiation
Taxol TaxaneTaxaneNone (Stabilizer)HighOncology (Chemotherapy)
Nocodazole BenzimidazoleColchicineModerateModerateCell Synchronization
Colchicine AlkaloidColchicineLowHighGout / Research

Key Insight: The substitution at C2 is the "switch" that converts a simple cytokinin-like molecule (N6-benzyl) into a potent microtubule modulator (2,6-bis-benzyl).

Experimental Validation Protocols

To validate the activity of a newly synthesized N,N-dibenzyl-purin-6-amine derivative, the following assay is the gold standard.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly.

  • Preparation:

    • Use >99% pure tubulin (bovine brain source).

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1–50 µM). Keep DMSO < 1%.

    • Add Tubulin mix (final conc. 3 mg/mL).

  • Measurement:

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Polymerization increases turbidity (Absorbance).

  • Analysis:

    • Calculate

      
       (rate of polymerization) and steady-state absorbance.
      
    • Success Criteria: A dose-dependent decrease in

      
       compared to DMSO control confirms microtubule destabilization.
      

References

  • Rosania, G. R., et al. (2000). "Myoseverin, a microtubule-binding molecule with novel cellular effects."[1][3] Nature Biotechnology, 18(3), 304–308.[1] Link

  • Chang, Y. T., et al. (1999). "Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors." Chemistry & Biology, 6(6), 361–375. Link

  • Perez, O. D., et al. (2002). "Inhibition and reversal of myogenic differentiation by purine-based microtubule assembly inhibitors."[3] Chemistry & Biology, 9(4), 475–483. Link

  • PubChem. (n.d.).[5] "Compound Summary: 3,7-Dibenzylpurin-6-imine (CID 459893)."[5] National Library of Medicine.[5] Link

Sources

Methodological & Application

synthesis protocol for N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N,N-Dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Executive Summary

This application note details a robust, three-step synthetic protocol for This compound . This scaffold represents a critical structural motif in medicinal chemistry, often associated with adenosine receptor antagonism and kinase inhibition.

The synthesis addresses two primary chemoselective challenges:

  • N9-Regioselectivity: Preferential alkylation of the N9 imidazole nitrogen over the N7 position.

  • C2/C6-Differentiation: Exploiting the electronic disparity between the C6 (highly electrophilic) and C2 (moderately electrophilic) positions to install substituents sequentially.

Methodology Overview:

  • Step 1: N-Methylation of 2,6-dichloropurine.

  • Step 2: Nucleophilic Aromatic Substitution (

    
    ) at C6 with dibenzylamine.
    
  • Step 3: Palladium-catalyzed Negishi cross-coupling to install the butyl chain at C2.

Retrosynthetic Strategy & Logic

The purine core is an electron-deficient heterocycle. The chloride at C6 is significantly more susceptible to nucleophilic attack than the chloride at C2 due to the inductive effect of the adjacent nitrogens and the resonance stabilization of the Meisenheimer intermediate. Therefore, the amine must be installed before the alkyl group to avoid non-selective alkylation.

For the C2-butyl group, standard


 is ineffective for introducing alkyl chains. We utilize a Negishi coupling  (Organozinc), which offers superior reactivity for alkyl-heteroaryl bond formation compared to Suzuki coupling (which often suffers from slow transmetallation with alkylboranes) or Kumada coupling (which has lower functional group tolerance).

SynthesisPath SM 2,6-Dichloropurine Int1 Step 1: N9-Methylation (2,6-dichloro-9-methylpurine) SM->Int1 MeI, K2CO3 DMF, 25°C Int2 Step 2: C6-Amination (SNAr with Dibenzylamine) Int1->Int2 Bn2NH, Et3N EtOH, Reflux Product Target: N,N-Dibenzyl-2-butyl-9-methylpurin-6-amine Int2->Product n-BuZnBr, Pd(PPh3)4 THF, Reflux (Negishi)

Figure 1: Sequential functionalization strategy exploiting natural reactivity trends of the purine scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-9-methyl-9H-purine

Objective: Methylate the purine core while maximizing the N9/N7 isomeric ratio.

Reagents:

  • 2,6-Dichloropurine (1.0 eq)[1]

  • Iodomethane (MeI) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Charge a round-bottom flask with 2,6-dichloropurine and anhydrous DMF under

    
     atmosphere.
    
  • Add

    
     and stir at room temperature for 15 minutes to deprotonate the purine.
    
  • Add MeI dropwise via syringe to control the exotherm.

  • Stir at room temperature for 12–16 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The N9 isomer is typically less polar than the N7 isomer.

  • Workup: Pour the mixture into ice-water. The product often precipitates. Filter the solid.[2][3] If no precipitate forms, extract with EtOAc (

    
    ).
    
  • Purification: The crude usually contains ~10-15% N7 isomer. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to isolate the pure N9 isomer.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet for
    
    
    around
    
    
    3.80 ppm.
Step 2: Synthesis of 2-Chloro-N,N-dibenzyl-9-methyl-9H-purin-6-amine

Objective: Selective displacement of the C6-chloride.

Reagents:

  • 2,6-Dichloro-9-methylpurine (from Step 1) (1.0 eq)

  • Dibenzylamine (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol or n-Butanol (0.3 M)

Procedure:

  • Dissolve the starting material in alcohol.

  • Add

    
     followed by dibenzylamine.
    
  • Heat to reflux (

    
     for EtOH) for 4–6 hours.
    
    • Note: C6 substitution is facile. If reaction is slow, switch to n-Butanol (

      
      ).
      
  • Checkpoint: TLC should show complete consumption of starting material.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with DCM.

  • Purification: Recrystallization from EtOH/Water is often sufficient. If not, flash chromatography (10-40% EtOAc/Hexanes).

  • Key Mechanism: The bulky dibenzylamine attacks C6. Steric hindrance at C6 is overcome by the high electrophilicity of this position relative to C2.

Step 3: Synthesis of this compound (Negishi Coupling)

Objective: Installation of the butyl chain at the deactivated C2 position using organozinc chemistry.

Reagents:

  • C6-Amino-2-chloropurine intermediate (1.0 eq)

  • n-Butylzinc Bromide (

    
    ) (0.5 M in THF, commercially available or prepared fresh) (2.0 eq)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: Anhydrous THF (degassed)

Procedure:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Add the chloropurine substrate and Pd catalyst.[3][4] Evacuate and backfill with Argon (

    
    ).
    
  • Add anhydrous THF via syringe.

  • Add the solution of

    
     dropwise at room temperature.
    
  • Heat the mixture to reflux (

    
    ) for 8–12 hours.
    
    • Critical Control: Ensure strict exclusion of moisture; organozincs are water-sensitive.

  • Quench: Cool to RT and carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Wash organics with water and brine.[2] Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Silica, Gradient Hexane/EtOAc). The butyl group increases lipophilicity; the product will elute earlier than the starting chloride.

Quantitative Data Summary

StepTransformationKey ReagentTypical YieldCritical Parameter
1 MethylationMeI,

75-85%Separation of N9/N7 isomers.
2

(C6)

85-95%Temperature control to prevent C2 attack (rare).
3 Cross-Coupling (C2)

60-75%Anhydrous conditions; Catalyst quality.

Quality Control & Validation

Self-Validating Analytical Markers:

  • Mass Spectrometry (LC-MS):

    • Step 2 Product: M+H observed at ~364 Da. Characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

    • Final Product: M+H observed at ~386 Da. Loss of Chlorine isotope pattern confirms successful coupling.

  • NMR Spectroscopy (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • N-Me: Singlet ~3.7-3.9 ppm.

    • N-Benzyl: Singlet (4H) ~4.8-5.5 ppm (broadening may occur due to rotation).

    • 2-Butyl: Look for triplet (methyl terminal) ~0.9 ppm, multiplet (methylene) ~1.4-1.8 ppm, and triplet (methylene adjacent to purine) ~2.8 ppm.

    • Absence of C2-H: The C2 proton (usually ~8.8 ppm in unsubstituted purines) is absent in the starting material and product, but the shift of the N-Me group may change slightly upon butyl substitution.

References

  • Title: "Regioselective alkylation of the exocyclic amino group of adenine and 2,6-diaminopurine.
  • Reactivity of 2,6-Dichloropurines

    • Title: "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids."[3]

    • Source:Synthesis, 2001.[3]

    • Context: Confirms C6 reacts before C2 and describes Pd-catalyzed coupling
  • Negishi Coupling on Heterocycles: Title: "Palladium-catalyzed cross-coupling reactions of organozinc reagents with electron-deficient heterocycles." Source:Chemical Reviews, 2003. Context: Validates the use of organozincs for introducing alkyl groups to chloropurines.
  • General Purine Synthesis Protocols: Title: "Synthesis of 2,6-Disubstituted Purine Derivatives." Source:Journal of Organic Chemistry. Context: General procedures for sequential and cross-coupling.

Sources

Application Note & Protocol: Preparation of High-Purity Stock Solutions of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, field-proven protocol for the preparation, quality control, and storage of high-purity stock solutions of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine. Given the compound's structural characteristics as a substituted purine analog, this guide emphasizes the rationale behind solvent selection and handling procedures to ensure solution integrity, concentration accuracy, and stability for use in downstream biological assays and drug development workflows. Methodologies are grounded in established principles of solution chemistry for heterocyclic compounds.

Introduction: The Importance of Solution Integrity

This compound is a substituted purine derivative. Purine analogs are a significant class of compounds in medicinal chemistry, often investigated for their potential to modulate biological pathways.[1][2] The accuracy and reproducibility of any subsequent experimental data are critically dependent on the quality of the initial compound stock solution. Improper preparation can lead to issues such as incomplete solubilization, compound degradation, or inaccurate concentration, ultimately compromising experimental outcomes.[3][4]

This guide provides a robust framework for creating reliable stock solutions, focusing on the principles of solvent selection, dissolution techniques, and appropriate storage to maintain compound stability.

Compound Properties & Data

While specific, publicly available experimental data for this compound is limited, its physicochemical properties can be predicted based on its structure. The molecule possesses a planar, aromatic purine core with multiple nitrogen atoms capable of hydrogen bonding, but this is sterically hindered and overshadowed by large, nonpolar substituents: two benzyl groups and a butyl group.[5][6] These features render the molecule highly hydrophobic and lipophilic, dictating its solubility profile.

PropertyValue (Predicted/Calculated)Source / Rationale
Molecular Formula C27H31N5Derived from Structure
Molecular Weight 425.57 g/mol Calculated from Formula
Appearance Likely a white to off-white solidTypical for purified organic compounds.
Aqueous Solubility Predicted to be very lowThe large nonpolar surface area from benzyl and butyl groups dominates the polar purine core.[5]
Organic Solubility Predicted to be high in aprotic polar solventsBased on solubility of similar purine analogs.[7][8]

Solvent Selection: A Deliberate Choice

The selection of an appropriate solvent is the most critical step in preparing a stock solution.[9][10] The goal is to fully dissolve the compound at a desired high concentration without promoting its degradation.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

  • Rationale: DMSO is a powerful, polar aprotic solvent with a high capacity for dissolving a vast range of hydrophobic and nonpolar organic molecules.[3][7] Its use is standard practice in drug discovery for creating high-concentration master stocks for compound libraries.[11][12] The structure of this compound suggests it will be readily soluble in DMSO.

Alternative Solvents:

  • Dimethylformamide (DMF): Similar to DMSO in its ability to dissolve nonpolar compounds.[7]

  • Ethanol (Absolute): May be suitable for lower concentration stocks, but its polarity might limit the achievable concentration for this highly lipophilic compound.[7][8]

Solvent Grade and Purity: It is imperative to use high-purity, anhydrous (or low water content) solvents. For most applications, an ACS Grade or HPLC Grade solvent is required to minimize contaminants that could interfere with assays or degrade the compound.[13][14][15] The presence of water in DMSO can facilitate hydrolysis of susceptible compounds over time.[3][16]

Experimental Protocol: Preparing a 20 mM Stock Solution in DMSO

This protocol details the preparation of a 1 mL stock solution at a concentration of 20 mM. Adjust calculations accordingly for different target concentrations or volumes.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ACS Grade or higher[13]

  • Analytical balance (4-decimal place accuracy)

  • Amber glass vial with a PTFE-lined screw cap

  • Calibrated micropipettes (P1000)

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Workflow Diagram

G cluster_prep Preparation cluster_diss Dissolution cluster_store Storage & Use calc Step 1: Calculate Mass (MW = 425.57 g/mol) weigh Step 2: Weigh Compound (Tare vial, add 8.51 mg) calc->weigh add_solv Step 3: Add Solvent (1.0 mL Anhydrous DMSO) weigh->add_solv vortex Step 4: Vortex (2-3 minutes) add_solv->vortex inspect1 Step 5: Visual Inspection vortex->inspect1 sonicate Step 6: Sonicate (5-10 min intervals) inspect1->sonicate Particulates Present aliquot Step 8: Aliquot (Single-use volumes) inspect1->aliquot Clear Solution inspect2 Step 7: Final Inspection sonicate->inspect2 inspect2->sonicate Still Not Dissolved inspect2->aliquot Clear Solution store Step 9: Store at -20°C (Protect from light) aliquot->store

Caption: Workflow for preparing a stock solution of the target compound.

Step-by-Step Methodology
  • Calculate the Required Mass:

    • Scientist's Note: Accuracy begins here. Use the batch-specific molecular weight if provided on the certificate of analysis.

    • Target Concentration (C): 20 mM = 0.020 mol/L

    • Target Volume (V): 1 mL = 0.001 L

    • Molecular Weight (MW): 425.57 g/mol

    • Mass (m) = C x V x MW

    • Mass = 0.020 mol/L * 0.001 L * 425.57 g/mol = 0.00851 g = 8.51 mg

  • Weigh the Compound:

    • Place a clean, dry amber glass vial on the analytical balance and tare it.

    • Carefully add approximately 8.51 mg of this compound directly into the tared vial. Record the exact mass.

    • Scientist's Note: Weighing directly into the final vial minimizes compound loss from transfer. Recalculate the final concentration using the actual mass weighed for maximum accuracy.

  • Add Solvent:

    • Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the vial containing the compound.

    • Secure the PTFE-lined cap tightly.

  • Promote Dissolution:

    • Vortex the vial vigorously for 2-3 minutes.

    • Visually inspect the solution against a bright light source. Check for any undissolved solid particles.

    • If particulates remain, place the vial in a bath sonicator for 5-10 minute intervals. Check for dissolution after each interval.

    • Scientist's Note: Sonication uses ultrasonic waves to break up solute aggregates, accelerating dissolution.[4] Avoid excessive heating, which can occur with prolonged sonication and may degrade the compound.

  • Final Quality Control (QC) Check:

    • Once all solid material is dissolved, the solution should be clear and free of any visible particulates. This is the minimum QC check.

    • For applications requiring stringent concentration verification, a UV-Vis spectrophotometry reading can be taken to confirm concentration, provided a reference spectrum and extinction coefficient are available.

Storage and Stability

Improper storage is a common cause of compound degradation and experimental variability.[17][18]

  • Long-Term Storage: For long-term viability, stock solutions in DMSO should be stored at -20°C or -80°C .[3] The vial should be tightly sealed and protected from light (hence the use of amber vials).

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the master stock solution into smaller, single-use volumes.[3][19] This ensures the main stock remains pristine.

  • Handling During Use: When retrieving an aliquot from the freezer, allow the vial to equilibrate to room temperature before opening the cap.[18] This prevents atmospheric moisture from condensing into the cold DMSO, which can compromise compound stability over time.[16]

While many compounds are stable in DMSO for months or even years when stored properly at -20°C, stability is compound-specific.[4][11] If a decrease in biological activity is observed over time, preparing a fresh stock solution is recommended.[3]

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for preparing high-quality stock solutions of this compound. By adhering to these guidelines on solvent selection, dissolution technique, and proper storage, researchers can ensure the integrity and accuracy of their compound solutions, leading to more reliable and reproducible experimental results.

References

  • Solvent selection tool - ACS.org . American Chemical Society.

  • Solvent Selection Guide - Department of Chemistry - University of York . University of York.

  • How to Handle Research Compounds Safely . Maxed Out Compounds.

  • A Guide to Solvent Grades - CP Lab Safety . CP Lab Safety.

  • Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results | Pure Synth . PureSynth.

  • PD 127443 stability in DMSO and other solvents over time - Benchchem . BenchChem.

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). The effect of room-temperature storage on the stability of compounds in DMSO . Journal of biomolecular screening, 8(3), 292–299.

  • Kozik, V., De Ryck, T., & Uytterhaegen, G. (2024). The effect of room-temperature storage on the stability of compounds in DMSO . Yufeng.

  • Peptide solubility and storage - AltaBioscience . AltaBioscience.

  • Kozik, V., De Ryck, T., & Uytterhaegen, G. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions . Journal of Biomolecular Screening, 8(3), 292-299.

  • Discussion on What to select for storing your compound: neat vs.in solution? . ResearchGate.

  • Frequently Asked Questions | Selleckchem.com . Selleckchem.

  • Guide to Choosing the Correct HPLC Solvent - Phenomenex . Phenomenex.

  • Peptide Handling, dissolution & Storage - NIBSC . NIBSC.

  • Stock Solutions . Cold Spring Harbor Protocols.

  • Handling and Storage Guidelines for Peptides and Proteins - Sigma-Aldrich . Sigma-Aldrich.

  • Kim, Y., & Lee, C. (2005). A solid-phase approach to novel purine and nucleoside analogs . Tetrahedron letters, 46(34), 5753-5756.

  • Preparing Stock Solutions - PhytoTech Labs . PhytoTech Labs.

  • Preparing Stock Solutions - Tocris Bioscience . Tocris Bioscience.

  • 9-Butyl-9H-purin-6-amine | C9H13N5 | CID 75929 - PubChem . National Center for Biotechnology Information.

  • Gicquel, E., Pomies, C., & Divry, P. (1996). Sample preparation for the determination of purine nucleotide analogues in tissues . Journal of chromatography. B, Biomedical applications, 675(2), 299–305.

  • 9-benzyl-9H-purin-6-amine | 4261-14-7 . Sigma-Aldrich.

  • N,N,9-Trimethyl-9H-purin-6-amine - PubChem . National Center for Biotechnology Information.

  • 9H-Purin-6-amine, N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)- - Substance Details . US EPA.

  • N-BENZYL-8-(FURAN-2-YL)-2-METHYL-9-PROPYL-9H-PURIN-6-AMINE - ChemicalBook . ChemicalBook.

  • 6-(Dimethylamino)purine - Cayman Chemical . Cayman Chemical.

  • An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO - Benchchem . BenchChem.

  • 9-(2-aminobenzyl)-9H-purin-6-amine - ChemSynthesis . ChemSynthesis.

  • Ali, M. A., et al. 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine . Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.

  • (R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)phenyl)-amino)-9H-purin-2-yl)amino)butan-1-ol | CAS 1056016-06-8 | SCBT . Santa Cruz Biotechnology.

  • Solubility Data Resource - TOKU-E . TOKU-E.

  • Development of a General Solvents Method for DMSO Soluble Compounds - USP-NF . USP-NF.

  • Rouchal, M., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine . Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o911–o912.

Sources

Application Note: Cell Culture Dosing of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the handling, solubilization, and cell culture dosing of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine (CAS 496955-50-1).

Based on its chemical structure (trisubstituted purine) and synthesis literature (referenced as Compound 340 in purine functionalization studies by Wnuk et al.), this compound is a lipophilic small molecule with potential biological activity as an Adenosine Receptor Antagonist (specifically A2A) or a kinase modulator. The protocols below are designed to ensure reproducibility in pharmacological screening and mechanistic studies.

Compound Identity:

  • IUPAC Name: this compound

  • CAS Number: 496955-50-1[1]

  • Molecular Formula: C24H27N5

  • Molecular Weight: ~385.5 g/mol

  • Class: Trisubstituted Purine / Nucleoside Analog

  • Primary Application: Pharmacological screening for Adenosine Receptor (A2A) antagonism; Kinase inhibition profiling.

Introduction & Mechanism of Action

Scientific Rationale

This compound is a synthetic purine derivative characterized by bulky hydrophobic groups at the N6-position (dibenzyl) and a butyl chain at the C2-position.[2] Structurally, this substitution pattern mimics known Adenosine A2A receptor antagonists and certain cyclin-dependent kinase (CDK) inhibitors (e.g., Roscovitine analogs).

Mechanism: In biological systems, purine antagonists typically function by competing with endogenous adenosine or ATP for the binding pocket of the target protein.

  • GPCR Context: As a putative A2A antagonist, the compound prevents Adenosine-mediated activation of the Gs-protein complex, thereby inhibiting the accumulation of intracellular cAMP.

  • Kinase Context: The purine core may dock into the ATP-binding cleft of kinases, with the N6-benzyl groups providing selectivity for the hydrophobic pocket adjacent to the ATP site.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the Adenosine A2A receptor signaling pathway by the compound.

A2A_Pathway Compound N,N-dibenzyl-2-butyl-9-methyl... (Antagonist) A2AR Adenosine A2A Receptor (GPCR) Compound->A2AR Blocks Adenosine Adenosine (Agonist) Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Anti-inflammatory) PKA->Response

Caption: Schematic of Adenosine A2A Receptor blockade. The compound competes with Adenosine, preventing Gs-coupled cAMP accumulation.

Material Preparation & Storage

Solubility Profile

The presence of two benzyl groups and a butyl chain renders this molecule highly lipophilic . It is practically insoluble in water.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous, cell culture grade).

  • Alternative Solvent: Dimethylformamide (DMF) (if DMSO is contraindicated, though rare for cell culture).

  • Solubility Limit: ~20-50 mM in DMSO.

Stock Solution Protocol

Objective: Prepare a 10 mM Master Stock.

  • Weighing: Accurately weigh 3.85 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO.

  • Mixing: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter sterilize the DMSO stock (nylon filters may dissolve or bind the drug). Sterility is maintained by using sterile DMSO and aseptic technique.

  • Storage: Aliquot into light-protective (amber) tubes (20-50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Dosing Guidelines

Recommended Concentration Ranges

Due to the lack of a standardized commercial IC50 for this specific derivative, a dose-response titration is required for every new cell line.

Experiment TypeRecommended RangeVehicle ControlPositive Control
Initial Screening 0.1 µM – 10 µM0.1% DMSOZM-241385 (A2A) or Roscovitine (CDK)
Target Validation 1.0 µM (Start)0.1% DMSOCGS-21680 (Agonist to compete)
Toxicity (MTT) 0.01 µM – 100 µM0.1% DMSOPuromycin / Staurosporine
Vehicle Tolerance
  • Max DMSO: Ensure final DMSO concentration in culture media never exceeds 0.5% (v/v), with 0.1% being the gold standard to avoid solvent-induced cytotoxicity or differentiation artifacts.

Experimental Protocols

Protocol A: Dose-Response Viability Assay (MTT/CellTiter-Glo)

Purpose: To determine the non-cytotoxic window or antiproliferative IC50.

  • Seeding: Plate cells (e.g., HEK293, HeLa, or T-cells) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Preparation of Working Solutions:

    • Thaw 10 mM DMSO stock.

    • Perform serial dilutions in culture media (not PBS) to achieve 2x concentrations (e.g., 20 µM, 6 µM, 2 µM, etc.).

    • Note: This ensures the DMSO concentration remains constant if balanced correctly, or dilute stock 1:1000 in media first.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound at final concentrations: 0, 0.1, 0.3, 1, 3, 10, 30 µM .

    • Include "No Cell" blank and "Vehicle Only" (0.1% DMSO) control.

  • Incubation: Incubate for 48–72 hours at 37°C/5% CO2.

  • Readout: Add MTT reagent or CellTiter-Glo substrate and measure absorbance/luminescence.

  • Analysis: Plot Log(concentration) vs. % Viability to calculate IC50.

Protocol B: Functional cAMP Suppression Assay (GPCR Mode)

Purpose: To verify A2A receptor antagonism.

  • Cell System: Use CHO or HEK293 cells overexpressing Adenosine A2A Receptor.

  • Pre-incubation: Treat cells with the This compound (e.g., 1 µM or 5 µM) for 30 minutes prior to agonist stimulation.

  • Stimulation: Add CGS-21680 (selective A2A agonist) or Adenosine (non-selective) at EC80 concentration (typically 100 nM).

  • Incubation: Incubate for 45 minutes in the presence of a PDE inhibitor (e.g., IBMX 0.5 mM) to prevent cAMP degradation.

  • Lysis & Detection: Lyse cells and quantify cAMP using ELISA or TR-FRET.

  • Interpretation: If the compound is an antagonist, it will reduce the cAMP spike caused by CGS-21680.

Data Visualization & Analysis

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing this compound in a new cell model.

Workflow cluster_readouts Readout Types Stock 10 mM Stock (in DMSO) Dilution Serial Dilution (in Media) Stock->Dilution Thaw & Dilute Treat Cell Treatment (24-72 hrs) Dilution->Treat Add to Cells Assay Assay Readout Treat->Assay MTT Viability (MTT) (Toxicity Check) Assay->MTT If Cytotoxic? cAMP cAMP Levels (GPCR Antagonism) Assay->cAMP If GPCR? WB Western Blot (Kinase Phospho-sites) Assay->WB If Kinase?

Caption: Step-by-step workflow for validating this compound activity.

Troubleshooting & Expert Tips

  • Precipitation: If the compound precipitates upon addition to media (cloudiness), the concentration is too high for the protein content of the media.

    • Solution: Sonicate the media or reduce the working concentration. Ensure the DMSO stock is added slowly while swirling the media.

  • Serum Binding: Lipophilic purines (LogP > 3) often bind Albumin in FBS.

    • Tip: If efficacy is lower than expected, try reducing FBS to 1-2% during the short-term treatment window (if cells tolerate it) to increase free drug availability.

  • Washing: Do not wash cells immediately after adding the drug. This is a reversible inhibitor; it must remain in the media during the assay window.

References

  • Liang, Y., Wen, Z., Cabrera, M., Howlader, A. H., & Wnuk, S. F. (2014). Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-substituted Purines. Synthesis , 46(23), 3245-3255. (Describes the synthesis and characterization of Compound 340/CAS 496955-50-1).

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology , 200, 151–199. (Provides context on structure-activity relationships for purine-based antagonists).

  • Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry , 14(12), 3987-4006. (Review of N6,C2-disubstituted purines as kinase inhibitors).

Sources

Application Note: Purification Protocol for N,N-Dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with lipophilic purine derivatives. It details the purification strategy for N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine , a trisubstituted purine scaffold often utilized in adenosine receptor antagonism and kinase inhibition research.

Executive Summary & Compound Profile

The target compound is a highly lipophilic purine derivative characterized by bulky hydrophobic groups at the


 (dibenzyl) and 

(butyl) positions. Unlike hydrophilic nucleosides, this molecule exhibits low water solubility and high solubility in non-polar organic solvents. The primary purification challenge lies in separating the target from unreacted N,N-dibenzylamine (a common synthetic precursor) and potential N7-regioisomers.
Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImpact on Purification
Molecular Formula

MW ~385.5 g/mol
LogP (Lipophilicity) High (~5.0 - 6.0)Retains strongly on C18; elutes early on Silica.
Basicity (pKa) Purine N1 pKa ~3.5; Amine pKa ~10Critical: Target is a weak base; Impurity (Dibenzylamine) is a strong base.
Solubility DCM, EtOAc, THF (High); Water (Negligible)Avoid aqueous mobile phases; use normal phase chromatography.

Synthesis Context & Impurity Landscape

To design an effective purification, one must understand the input stream. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


)  of a 6-chloropurine precursor.

Reaction Scheme: 2-butyl-6-chloro-9-methylpurine + HN(Bn)2 -> Target Product + HCl

Common Impurities:

  • Unreacted N,N-Dibenzylamine: Used in excess to drive the reaction.

  • 6-Oxo Derivative (Hydrolysis): Formed if moisture enters the reaction (2-butyl-9-methyl-1,9-dihydro-6H-purin-6-one).

  • N7-Isomer: If the 9-methyl group was introduced late in the synthesis, the N7-methyl isomer may be present.

Workflow Visualization

The following diagram outlines the decision logic for purifying this specific class of purines.

PurificationWorkflow Start Crude Reaction Mixture (DCM/DMF) Quench Step 1: Aqueous Workup Partition: EtOAc / Water Start->Quench AcidWash Step 2: Selective Acid Wash (Citric Acid, pH 4-5) Quench->AcidWash Remove DMF/Salts OrgLayer Organic Layer (Contains Product) AcidWash->OrgLayer Product stays in Org AqLayer Aqueous Layer (Contains Dibenzylamine Salts) AcidWash->AqLayer Amine Impurity Removal TLC Step 3: TLC Analysis (Hex/EtOAc 4:1) OrgLayer->TLC Flash Step 4: Flash Chromatography Silica Gel (Normal Phase) TLC->Flash If Rf diff < 0.2 Cryst Step 5: Recrystallization (Hexane/EtOAc) TLC->Cryst If Rf diff > 0.2 & High Scale Final Pure Compound (>98% HPLC) Flash->Final Cryst->Final

Caption: Logical flow for the isolation of lipophilic N6-substituted purines, prioritizing chemical extraction of amine impurities prior to chromatography.

Detailed Protocols

Protocol A: Selective Acid Extraction (The "Chemical Filter")

Rationale: The target purine is a much weaker base (pKa ~3-4) than the starting material dibenzylamine (pKa ~10). We can protonate the impurity without protonating the product.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . Do not use DCM as it causes emulsion issues during acid washes.

  • Wash 1 (Neutral): Wash with water (2x) to remove polar solvents (DMF/DMSO) and inorganic salts.

  • Wash 2 (Selective Acid): Wash the organic layer with 10% aqueous Citric Acid (pH ~4).

    • Mechanism:[1][2][3][4] At pH 4, dibenzylamine is fully protonated (

      
       form) and partitions into the water. The purine remains mostly neutral and stays in the EtOAc.
      
    • Warning: Do not use strong HCl (pH < 1), or you will protonate the purine N1/N3 and lose product to the aqueous layer.

  • Wash 3 (Brine): Wash with saturated NaCl to dry the organic layer.[2]

  • Dry: Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Flash Column Chromatography (Normal Phase)

Rationale: Due to the two benzyl groups, the molecule interacts strongly with silica via


-

interactions but is mobile enough for standard normal phase separation.
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Loading: 1:50 (ratio of crude mass to silica mass).

  • Mobile Phase System: Hexane / Ethyl Acetate.[2][5][6]

    • Note: DCM/MeOH is generally too polar for this compound; it will elute at the solvent front.

Gradient Table:

Time (CV) % Hexane % Ethyl Acetate Purpose
0–2 100% 0% Column equilibration
2–5 95% 5% Elute highly non-polar impurities
5–15 90% -> 70% 10% -> 30% Product Elution Window

| 15–20 | 50% | 50% | Flush polar byproducts (6-oxo purine) |

  • Detection: UV at 254 nm (strong absorption due to purine + benzyl rings).

  • Expected Rf: ~0.45 in Hexane/EtOAc (3:1).

Protocol C: Recrystallization (Polishing)

Rationale: If the product is a solid, recrystallization removes trace regioisomers that co-elute on silica.

  • Dissolve the chromatographed solid in a minimum amount of hot Ethyl Acetate .

  • Slowly add hot Hexane until persistent cloudiness is observed (approx. 1:4 EtOAc:Hexane ratio).

  • Allow to cool to room temperature, then place in a fridge (4°C) overnight.

  • Filter the white crystalline solid and wash with cold Hexane.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl3):

    • Look for the diagnostic N-Methyl singlet (~3.7–3.8 ppm).

    • Confirm Dibenzyl protons: Benzylic

      
       usually appears as a broad singlet or doublet around 4.8–5.5 ppm (rotational restriction is common in N6-disubstituted purines).
      
    • Butyl Chain: Multiplets in the 0.9–2.8 ppm range.

  • LC-MS:

    • Run in Positive Mode (ESI+) .

    • Expect

      
       peak at 386.2 m/z .
      
    • Check: If you see a peak at mass 396 (M+11), it may be a salt adduct; if 198, it is likely dibenzylamine.

Troubleshooting Guide
IssueProbable CauseSolution
Streak on TLC/Column Residual amine basicity interacting with silica silanols.[2]Add 1% Triethylamine (TEA) to the mobile phase to cap silanols.
Product in Aqueous Layer Acid wash was too strong (pH < 2).Re-extract the acidic aqueous layer with DCM after neutralizing it with

.
Co-elution with Dibenzylamine Incomplete reaction or poor workup.Perform the Citric Acid wash (Protocol A) rigorously before column chromatography.

References

  • General Synthesis of N6-substituted Purines: Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors." Bioorganic & Medicinal Chemistry, 2000.
  • Purification Strategies for Lipophilic Amines: Teledyne ISCO. "Purine and Related Compound Purification Strategies." Application Note AN74.

  • Kampf, G., et al. "Acid-base properties of purine derivatives.
  • Chromatographic Behavior of Benzyl-Purines: Bide Pharm. "Product Analysis: this compound."

Sources

Application Note: HPLC Method Development for N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide for the HPLC method development of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine .

As no pharmacopeial monograph exists for this specific New Chemical Entity (NCE), this protocol is derived from Structure-Property Relationship (SPR) analysis, leveraging the principles of chromatography for lipophilic, basic purine derivatives.

Introduction & Compound Analysis

Developing a robust HPLC method requires a deep understanding of the analyte's physicochemical properties. The target molecule, This compound , presents specific challenges due to its structural features.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Core Structure: 9-methyl-9H-purine (Aromatic, UV-active).[1]

  • Lipophilicity (Critical): The presence of two benzyl groups at the

    
     position and a butyl chain  at the 
    
    
    
    position renders this molecule highly hydrophobic.
    • Predicted LogP: > 4.5.[2][3]

    • Implication: Expect strong retention on C18 columns. High organic mobile phase strength will be required for elution.

  • Basicity: Purines are weak bases. The

    
    -methyl substitution blocks the acidic proton, leaving the 
    
    
    
    ,
    
    
    , and
    
    
    positions available for protonation.
    • Implication: Use of an acidic mobile phase (pH 2.5 – 4.0) is recommended to protonate the ring nitrogens, preventing secondary interactions with silanols and ensuring sharp peak shape.

  • Solubility: Poor aqueous solubility. Samples must be prepared in high-organic diluents (Methanol or Acetonitrile).[1]

Method Development Strategy

The following decision matrix outlines the scientific rationale for the chosen conditions.

Column Selection
  • Primary Choice: C18 (Octadecylsilane) with high carbon load and end-capping.[1]

    • Reasoning: Provides the necessary hydrophobic interaction mechanism. End-capping minimizes peak tailing caused by the basic nitrogen atoms interacting with residual silanol groups.[1]

  • Alternative: C8 (Octyl) or Phenyl-Hexyl .[1]

    • Reasoning: If retention on C18 is excessive (> 20 mins), a C8 column will reduce retention time while maintaining similar selectivity. Phenyl-Hexyl offers unique π-π selectivity for the benzyl groups.[1]

Mobile Phase & Detection
  • Buffer (Solvent A): 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3.0).[1]

    • Why: Maintains the analyte in a protonated state (

      
      ), improving solubility and peak symmetry.
      
  • Organic Modifier (Solvent B): Acetonitrile (ACN).[1]

    • Why: ACN has a lower UV cutoff than Methanol and stronger elution strength, which is vital for this lipophilic compound.

  • Detection: UV-Vis / DAD.[1]

    • Wavelength:260 nm (Primary, Purine

      
      ) and 210 nm  (Secondary, Benzyl/Butyl contribution).
      

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (LC-MS grade).[1]

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Diluent (50:50 ACN:Water).

    • Note: Do not use 100% water as diluent; the compound will precipitate.

Chromatographic Conditions
ParameterSetting
Column Temp 35°C (Improves mass transfer and lowers backpressure)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Detection UV @ 260 nm (Reference: 360 nm)
Gradient Program

Due to the high lipophilicity, a steep gradient starting at moderate organic strength is required.

Time (min)% Mobile Phase BDescription
0.0 50%Initial equilibration
2.0 50%Isocratic hold to stack injection
12.0 95%Linear ramp to elute analyte
15.0 95%Wash step (Crucial for lipophilic carryover)
15.1 50%Return to initial
20.0 50%Re-equilibration

Method Validation (ICH Q2 Guidelines)

Once the retention time is confirmed (expected


 min), validate the method using these parameters.
System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times (


).
  • RSD of Area:

    
    [1]
    
  • Tailing Factor (

    
    ): 
    
    
    
    [1]
  • Theoretical Plates (

    
    ): 
    
    
    
    [1]
Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance:

    
    .[4]
    
Limit of Detection (LOD)

Calculate based on Signal-to-Noise ratio (


).[1]
  • LOD:

    
    [1]
    
  • LOQ:

    
    
    

Visualization of Workflow

The following diagram illustrates the logical flow of the method development and troubleshooting process for this lipophilic amine.

HPLC_Workflow Start Analyte: this compound PropAnalysis Property Analysis (High LogP, Weak Base) Start->PropAnalysis SolventChoice Solvent Selection Diluent: >50% Organic MP: Acidic Buffer + ACN PropAnalysis->SolventChoice ColumnChoice Column Selection C18 (End-capped) SolventChoice->ColumnChoice TrialRun Initial Gradient 50-95% B over 15 min ColumnChoice->TrialRun Decision Check Peak Shape & RT TrialRun->Decision Optimize1 Issue: Tailing? Action: Increase Buffer Conc. or Temp (40°C) Decision->Optimize1 Poor Symmetry Optimize2 Issue: RT > 15min? Action: Switch to C8 Column or Increase Start %B Decision->Optimize2 Late Elution FinalMethod Final Validated Method Decision->FinalMethod Passes SST Optimize1->TrialRun Optimize2->TrialRun

Figure 1: Decision tree for HPLC method optimization of lipophilic purine derivatives.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine N and silanols.[1]Ensure column is "End-capped".[1] Add 5-10 mM Ammonium Formate to aqueous phase.[1]
Carryover Adsorption of lipophilic benzyl groups to injector loop.Change needle wash to 90:10 ACN:Water. Increase wash cycles.
Split Peak Sample solvent too strong (e.g., 100% ACN injection).Dilute sample to match initial mobile phase (50:50 ACN:Water).
Pressure High Precipitation in column.Ensure buffer is filtered (0.22 µm). Do not use Phosphate buffer > 50% ACN (precipitates).

References

  • PubChem. (n.d.).[5][6] 9-Butyl-9H-purin-6-amine Compound Summary. National Library of Medicine.[6] Retrieved October 26, 2023, from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for HPLC theory).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] (Source for basic drug separation mechanisms).

Sources

Troubleshooting & Optimization

improving synthesis yield of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers attempting to synthesize N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine .

It moves beyond generic textbook advice, focusing on the specific "yield-killing" bottlenecks inherent to the 2,6,9-trisubstituted purine scaffold : N-alkylation regioselectivity, C6-amination kinetics, and the notoriously difficult C2-alkylation.

Ticket ID: PUR-269-OPT Subject: Yield Optimization for this compound Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry

Strategic Route Analysis (The "Why")

Before troubleshooting individual steps, we must validate your synthetic route. Low yields in purine chemistry often stem from Order of Operations errors where early steps deactivate the ring for later steps.

Recommended Workflow (Route A)

We recommend Route A (shown below) over alternative strategies.

  • Why: Installing the C2-butyl group via cross-coupling is the most difficult step. It requires a reactive C2-halide. If you perform the C6-amination first, the electron-donating dibenzylamine group deactivates the purine ring, making the subsequent C2-alkylation sluggish. However, C2-chlorides are generally stable enough to survive C6-amination if temperature is controlled.

  • Critical Pivot: The most robust high-yield method for introducing the C2-butyl chain is Iron-Catalyzed Cross-Coupling , not standard Palladium methods (which suffer from

    
    -hydride elimination with alkyl chains).
    
Visual Workflow: Route Selection

PurineRoute cluster_warn Yield Trap Start 2,6-Dichloropurine Step1 Step 1: N9-Methylation (Regio-control Critical) Start->Step1 MeI, K2CO3 Step2 Step 2: C6-Amination (SNAr with HN(Bn)2) Step1->Step2 Dibenzylamine Step3 Step 3: C2-Alkylation (Fe-Catalyzed Cross-Coupling) Step2->Step3 BuMgCl, Fe(acac)3 Target Target Molecule (High Yield) Step3->Target AltRoute C2-Alkylation First? (Poor Selectivity)

Figure 1: The optimized synthetic pathway prioritizing regiocontrol and late-stage C2-functionalization.

Troubleshooting Modules (The "How")

Module 1: N9-Methylation Regiocontrol

Issue: "I am getting a mixture of N9 and N7 isomers, or low overall conversion."

Root Cause: The N7 position is often kinetically accessible, especially if the C6 position is unsubstituted (Cl). However, N9 is thermodynamically preferred. Using strong bases (NaH) can sometimes lead to over-alkylation or mixtures due to rapid irreversible deprotonation.

Protocol Adjustment: Switch to a mild base/polar aprotic solvent system to favor the thermodynamic N9 product.

ParameterStandard (Low Yield)Optimized (High Yield)Mechanism
Base NaH (Sodium Hydride)

(Potassium Carbonate)
Weaker base allows equilibrium; favors thermodynamic N9 isomer.
Solvent THFDMSO or DMF High dielectric constant stabilizes the N9-anion intermediate.
Temperature

to RT
RT to

Slight heat ensures thermodynamic equilibration.

Expert Tip: If N7 impurities persist (


), do not attempt column chromatography yet. The N7 isomer often has significantly different solubility. Triturate the crude solid with hot ethanol; the N9 isomer is typically less soluble and will crystallize out, while N7 remains in the mother liquor.
Module 2: C6-Amination (SNAr)

Issue: "The reaction is slow, or I see hydrolysis (OH) byproducts."

Root Cause: Dibenzylamine is a bulky nucleophile. While C6-Cl is reactive, steric hindrance can slow the SNAr reaction. If water is present (wet solvent), hydroxide competes with the amine.

Protocol Adjustment:

  • Stoichiometry: Use 2.2 equivalents of dibenzylamine. The extra equivalent acts as a proton scavenger (HCl sponge).

  • Temperature: Heat to

    
     . Do not exceed 
    
    
    
    to avoid displacing the C2-chloride.
  • Solvent: n-Butanol is an excellent solvent for this SNAr, often giving cleaner profiles than DMF.

Module 3: C2-Alkylation (The Critical Bottleneck)

Issue: "Palladium coupling (Suzuki/Stille) failed. I see starting material or de-halogenated product."

Root Cause: Coupling an alkyl group (n-butyl) to a heterocycle is difficult with Palladium due to


-hydride elimination, which converts your butyl group into butene.

The Solution: Iron-Catalyzed Kumada Coupling This is the modern "gold standard" for alkylating electron-deficient heterocycles like purines. It uses cheap, non-toxic Iron(III) and is much faster than Pd-coupling.

Optimized Protocol (Fürstner Conditions):

  • Catalyst: Iron(III) acetylacetonate [Fe(acac)

    
    ]  (5 mol%).
    
  • Reagent: n-Butylmagnesium chloride (Grignard), 2.0 equiv.

  • Solvent: THF/NMP mixture (Critical).

    • Why NMP? N-methylpyrrolidone stabilizes the active Iron species and prevents catalyst aggregation.

  • Temperature:

    
     to Room Temperature. (Rapid reaction, often < 30 mins).
    
Visual Mechanism: Iron Catalysis

IronCycle FePre Fe(acac)3 (Precatalyst) Red Reduction by BuMgCl FePre->Red Active Active Fe(red) Species Red->Active OxAdd Oxidative Addition (Purine-Cl) Active->OxAdd TransMet Transmetallation (+ BuMgCl) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regenerates Catalyst

Figure 2: Simplified catalytic cycle for the Iron-catalyzed alkylation. Note the absence of beta-hydride elimination pathways common in Pd-catalysis.

Frequently Asked Questions (FAQs)

Q: Can I use n-Butyllithium instead of the Grignard reagent for the C2 step? A: No. n-BuLi is too aggressive. It will likely attack the purine ring directly (at C8) or deprotonate the benzylic positions on your amine, leading to complex mixtures. The Grignard reagent (BuMgCl) is softer and compatible with the Iron catalyst.

Q: My final product is an oil and hard to purify. How do I crystallize it? A: The N,N-dibenzyl and n-butyl groups add significant lipophilicity ("grease") to the molecule.

  • Troubleshooting: Avoid pure Ethyl Acetate/Hexane columns. Use Dichloromethane (DCM) with 1-2% Methanol .

  • Crystallization: Try dissolving the oil in a minimum amount of diethyl ether and adding pentane dropwise at

    
    . If that fails, convert it to the Hydrochloride salt  (bubble HCl gas through ether) to obtain a solid for filtration.
    

Q: Why did I lose the Methyl group at N9? A: You likely didn't lose it. You might be observing the N7 isomer, or if you used harsh acidic conditions during workup, you might have demethylated (rare, requires HBr/HI). Double-check your NMR: The N9-Methyl usually appears around 3.7-3.8 ppm (singlet), while N7-Methyl is often shifted downfield to 4.0+ ppm .

References

  • Iron-Catalyzed Cross-Coupling on Purines

    • Title: Iron-Catalyzed Cross-Coupling of Alkyl Grignard Reagents with Heteroaryl Chlorides.[1]

    • Relevance: Establishes the protocol for C2-alkylation of 2-chloropurines using Fe(acac)3.
    • Source: [Fürstner, A., et al. J. Am. Chem. Soc.[2] 2002, 124, 13856.]([Link])

  • Regioselective N-Alkylation

    • Title: Regioselective Alkylation of 2,6-Dichloropurine.[3]

    • Relevance: Confirms thermodynamic preference for N9 using carbon
    • Source:

  • Purine Cross-Coupling Reviews

    • Title: Cross-Coupling Reactions in the Synthesis of 2,6,8,9-Tetrasubstituted Purines.[4]

    • Relevance: Comprehensive review of purine functionalization strategies by the Hocek group.[5]

    • Source:

Sources

troubleshooting solubility issues with N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Guide Subject: N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine Ticket ID: SOL-PUR-9M-DB Support Tier: Senior Application Scientist / Medicinal Chemistry[1]

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues because This compound is an intensely lipophilic molecule.[1] Unlike standard purines (e.g., Adenine), this derivative possesses three major hydrophobic modifications that effectively "grease" the scaffold, pushing its LogP (partition coefficient) significantly high (estimated > 5.0):

  • N6-Dibenzyl: Two aromatic rings at the amine position create substantial steric bulk and hydrophobicity.[1]

  • 2-Butyl: An aliphatic chain adds further non-polar character.[1]

  • 9-Methyl: Methylation at the N9 position removes the acidic proton, eliminating the possibility of forming water-soluble salts at basic pH.[1]

The Result: This compound will not dissolve in aqueous buffers (PBS, Water, Media) and will precipitate immediately if "shock-diluted" from DMSO. This guide provides the protocols to overcome this thermodynamic barrier.

Part 1: Stock Solution Preparation

Q: Why won't this dissolve in water or ethanol directly? A: The crystal lattice energy of this molecule is high, and water cannot overcome the hydrophobic interactions of the benzyl and butyl groups. Ethanol may work at low concentrations, but it is volatile and can lead to concentration drift.

Protocol: Creating the Master Stock

  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Grade: Cell Culture Grade (sterile filtered).[1]

  • Target Concentration: 10 mM to 50 mM.

  • Method:

    • Weigh the powder into a glass vial (avoid polystyrene, as DMSO attacks it).

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 60 seconds.

    • Critical Step: If particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The kinetic energy is often required to break the crystal lattice of dibenzyl-purines.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates micro-precipitation.[1]

Part 2: Cellular Assay Formulation (In Vitro)

Q: My compound precipitates when I add the DMSO stock to the media. Why? A: This is "Shock Precipitation."[1] You are moving the compound from a solvent with a dielectric constant of ~47 (DMSO) to one of ~80 (Water). The hydrophobic benzyl groups instantly aggregate to minimize water contact.

Troubleshooting Protocol: The "Step-Down" Dilution Do not pipette 1 µL of stock directly into 1 mL of media.[1] Instead, use an intermediate dilution step to lower the kinetic shock.

StepDownDilution cluster_precaution Critical Checkpoint Stock Master Stock (10 mM in DMSO) Inter Intermediate Mix (100 µM) Solvent: DMSO + Media (1:9) Stock->Inter 1. Dilute 10x into Media/PBS Final Final Assay Well (10 µM) < 1% DMSO Inter->Final 2. Dilute 10x into Assay Plate Check Check for Turbidity (Precipitation) Inter->Check

Figure 1: Step-Down Dilution Workflow to prevent kinetic aggregation of lipophilic purines.

Standard Operating Procedure (SOP):

  • Prepare 1000x Stock: (e.g., 10 mM in DMSO).

  • Prepare Intermediate (10x): Dilute the stock 1:100 into the culture media slowly while vortexing.

    • Note: If precipitation occurs here, the compound's aqueous solubility limit is below 100 µM. You must lower your working range.[1]

  • Final Addition: Add the Intermediate solution to your cells.

    • Max DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity [1].[1][2][3]

Part 3: In Vivo Formulation (Animal Studies)

Q: Can I inject the DMSO stock directly into mice/rats? A: Absolutely Not. Pure DMSO causes severe local tissue necrosis, hemolysis, and pain. For a compound this hydrophobic, you need a "Co-Solvent System" or a "Complexing Agent."

Recommended Vehicle 1: The Co-Solvent Trap (Standard) This system uses PEG to shield the hydrophobic core and Tween to prevent aggregation.

  • Composition: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline (Water).[1]

  • Preparation Order (Critical):

    • Dissolve compound in DMSO (5% of total volume).[1]

    • Add PEG 400 (40% of total volume) and vortex. Solution should be clear.

    • Add Tween 80 (5% of total volume) and vortex.[1]

    • Slowly add warm Saline (50% of total volume) while vortexing.

Recommended Vehicle 2: Cyclodextrin Complexation (Advanced) If the co-solvent system fails, use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD, e.g., Captisol).[1] The hydrophobic purine core will sit inside the cyclodextrin "donut," rendering it water-soluble.

  • Protocol:

    • Prepare a 30% (w/v) SBE-β-CD solution in water.[1] pH to 7.4.[1][4]

    • Dissolve compound in minimal DMSO.[1][2][3][5][6]

    • Add DMSO-compound slowly to the Cyclodextrin solution with continuous stirring.

    • Stir for 4 hours. Filter sterilize (0.22 µm).

Comparison of Formulation Strategies

FeatureDMSO/PBS (Simple)PEG/Tween (Co-Solvent)Cyclodextrin (Complex)
Solubility Power LowHighVery High
Precipitation Risk Extreme ModerateLow
Toxicity High (Solvent effects)Moderate (Vehicle effects)Low (Renally cleared)
Suitability In Vitro OnlyIP/Sub-Q InjectionIV Injection

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues.

Troubleshooting Start Issue: Compound Precipitates Step1 Is it clear in 100% DMSO? Start->Step1 Step2 Sonicate 37°C / 10 mins Step1->Step2 No (Cloudy) Step3 Dilution causes cloudiness? Step1->Step3 Yes (Clear) Action1 Discard. Compound degraded or impure. Step1->Action1 Still Cloudy Step2->Step1 Re-check Action2 Reduce Final Concentration. Limit is likely < 10 µM. Step3->Action2 Yes (in Media) Action3 Switch to SBE-beta-Cyclodextrin formulation. Step3->Action3 Yes (in Animal Vehicle)

Figure 2: Diagnostic logic for solubility failures.

References

  • LifeTein Technical Support. (2023).[1] DMSO Usage in Cell Culture: Toxicity Limits and Guidelines. Retrieved from

  • National Institutes of Health (NIH). (2018).[1] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.[1][7][8] AAPS PharmSciTech.[1] Retrieved from [1]

  • European Pharmaceutical Review. (2022). Creating rational designs for cyclodextrin-based formulations. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 9-Butyl-9H-purin-6-amine (Structural Analog Data).[1] Retrieved from [1]

Sources

preventing precipitation of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization & Handling of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Executive Summary: The Physicochemical Challenge

Compound Profile: this compound Class: Highly Lipophilic Trisubstituted Purine Predicted LogP: > 5.5 (Estimated based on fragment contribution: 2x Benzyl + 1x Butyl + Methyl)[1][2][3]

The Core Problem: This molecule presents a "perfect storm" for aqueous precipitation.[3] The purine core is planar and aromatic, promoting


-

stacking.[1][2][3] The addition of two benzyl groups at the N6 position and a butyl chain at C2 creates a massive hydrophobic surface area. When diluted from an organic stock (DMSO) into an aqueous buffer, the water molecules form a highly ordered "cage" (clathrate) around the hydrophobic moieties. This is entropically unfavorable.[2][3] To minimize this energy cost, the compound molecules rapidly self-associate, leading to Ostwald ripening and visible precipitation (or worse, invisible micro-aggregates).[1]

This guide provides self-validating protocols to overcome this thermodynamic barrier.

Troubleshooting Protocols

Protocol A: The "Solvent Sandwich" Method (For Low Concentrations < 10 µM)

Use this for cellular assays where carrier proteins (BSA) are not permitted.[1][2]

The Mechanism: Direct addition of high-concentration DMSO stock to buffer causes "Solvent Shock"—local supersaturation that nucleates crystals immediately.[2][3] This protocol steps down the hydrophobicity gradually.[3]

Workflow:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM.

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate solvent mix: 50% DMSO / 50% PEG-400 (v/v) .[1][2][3]

    • Dilute your 10 mM stock 1:10 into this mix.

    • Result: 1 mM compound in organic matrix.[2][3][4]

  • Final Dilution:

    • Place your aqueous buffer (pre-warmed to 37°C) in a vortexing tube.[2][3]

    • While vortexing , inject the Intermediate Solution into the center of the liquid column (sub-surface).

    • Do not drop it on top of the static liquid surface.

Validation Check: Measure OD600 immediately. An OD > 0.005 indicates micro-precipitation.[2][3]

Protocol B: Carrier-Assisted Solubilization (For High Concentrations > 10 µM)

Mandatory for animal formulations or high-dose biochemical assays.[1][2][3]

The Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal shape with a hydrophobic cavity.[1][2][3] The N,N-dibenzyl groups of your molecule will dock inside this cavity, shielding them from water while the hydrophilic exterior of the cyclodextrin interacts with the buffer.

Workflow:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.[1][2][3][5] Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Add 10 mM DMSO stock of the compound to the empty tube.

    • Add the 20% HP-

      
      -CD vehicle to the DMSO droplet.[1][2][3]
      
    • Sonicate in a water bath at 40°C for 10–15 minutes.

  • Equilibration: Allow to stand at room temperature for 30 minutes before use.

Data: Solubility Limits (Approximate)

Solvent SystemMax Solubility (Est.)Stability (RT)Risk Factor
Pure PBS (pH 7.4) < 0.1 µMMinutesExtreme (Immediate Crash)
PBS + 0.1% BSA ~ 5–10 µMHoursLow (Protein Binding)
PBS + 20% HP-

-CD
~ 50–100 µMDaysLow (Encapsulation)
DMSO (Anhydrous) > 50 mMMonthsNone (Storage)

Visualizing the Mechanism

The following diagram illustrates the "Solvent Shock" phenomenon and how the Cyclodextrin intervention prevents it.

PrecipitationMechanism cluster_0 Stock Solution cluster_1 Aqueous Addition (The Danger Zone) cluster_2 Outcomes DMSO_Stock Compound in DMSO (Solvated by DMSO) Mixing Rapid Mixing with Water DMSO_Stock->Mixing Dilution Shell Hydration Shell Formation (High Entropic Cost) Mixing->Shell Solvent Exchange Precipitate Precipitation (Pi-Stacking Aggregation) Shell->Precipitate Standard Buffer Soluble Stable Inclusion Complex (Cyclodextrin Shielding) Shell->Soluble With HP-beta-CD

Caption: Figure 1. Mechanism of precipitation vs. solubilization.[3][6][7] Without a carrier (Cyclodextrin), the hydrophobic effect drives rapid aggregation.[1]

Frequently Asked Questions (FAQs)

Q1: My solution looks clear, but I see no biological activity. Why? A: You are likely experiencing adsorption losses .[2][3] The two benzyl groups make this molecule "sticky" to plastics.

  • Diagnosis: Test the concentration of the supernatant after 1 hour in a polystyrene plate vs. a glass vial.

  • Fix: Use Low-Binding polypropylene plates or pre-coat your tips/tubes with 0.1% BSA before handling the drug.[1][2][3]

Q2: Can I use ethanol instead of DMSO for the stock? A: Not recommended. While the molecule will dissolve in ethanol, ethanol is more volatile and has a lower dielectric constant than DMSO. Upon addition to water, ethanol mixes more exothermically and turbulently, often accelerating precipitation for super-hydrophobic compounds like this purine derivative.[1] Stick to DMSO.

Q3: The protocol mentions warming the buffer. Won't that degrade the compound? A: Purines are generally thermally stable.[3] The risk of precipitation due to "cold shock" (decreased kinetic solubility at 4°C) is far greater than the risk of chemical degradation at 37°C. Always dilute into warm media.

Q4: I see crystals after freezing and thawing my diluted working solution. A: Never freeze aqueous dilutions of this compound. When water freezes, it forms a pure ice lattice, excluding the solute. This concentrates the drug into microscopic pockets of high concentration, forcing it to precipitate. These aggregates rarely re-dissolve upon thawing.[2][3] Always prepare working solutions fresh.

References

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.[2][3] (Chapter on Solubility and Cosolvents). [1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]

  • NCATS Assay Guidance Manual. (2012). Compound Management and Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [1][2]

Sources

identifying degradation products of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Profiling & Impurity Isolation Subject: Degradation Profiling of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine Ticket ID: CHEM-SUP-90210 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are analyzing This compound (Formula: C₂₄H₂₇N₅, Monoisotopic Mass: ~385.23 Da).[1] Due to the tertiary amine at the N6 position and the steric bulk of the dibenzyl groups, this molecule exhibits distinct degradation behaviors compared to standard primary adenine derivatives.

This guide addresses the three most common stability failures: Oxidative N-Dealkylation , N-Oxide Formation , and Photolytic Cleavage .

Module 1: Diagnostic Flowchart

Use this logic tree to rapidly identify impurity peaks based on LC-MS data.

TroubleshootingLogic Start Unknown Impurity Peak Detected MassShift Check Mass Shift (Δ m/z) relative to Parent (385.2 Da) Start->MassShift Plus16 +16 Da (401.2) MassShift->Plus16 Oxidation Minus90 -90 Da (295.2) MassShift->Minus90 Loss of Benzyl Minus180 -180 Da (205.2) MassShift->Minus180 Loss of 2 Benzyls Plus1 +1 Da (Hydrolysis) MassShift->Plus1 Deamination NOxide Diagnosis: N-Oxide Cause: Peroxides in solvent/Air oxidation Plus16->NOxide MonoDe Diagnosis: N-desbenzyl Cause: Oxidative Dealkylation/Light Minus90->MonoDe DiDe Diagnosis: 6-Amino (Fully debenzylated) Cause: Harsh Acid/Extreme Oxidation Minus180->DiDe Hydro Diagnosis: 6-Hydroxyl (Hypoxanthine) Cause: Extreme Acid Hydrolysis Plus1->Hydro

Figure 1: Rapid diagnostic logic for assigning impurity structures based on nominal mass shifts.

Module 2: Common Issues & Troubleshooting (Q&A)

Q1: I see a peak at [M+16] that reverts to the parent mass in the source. Is this a real impurity?

Diagnosis: This is likely the N-oxide derivative. Mechanism: The tertiary amine at N6 is highly susceptible to oxidation by peroxides (often found in un-stabilized THF or aged ethers) or atmospheric oxygen. Why it reverts: N-oxides are thermally unstable. High ion source temperatures (ESI > 350°C) can cause in-source de-oxygenation, making the impurity appear as the parent. Action Plan:

  • Lower ESI Source Temperature to < 250°C.

  • Check the peak shape. N-oxides often elute slightly earlier than the parent in Reverse Phase (RP) chromatography due to increased polarity.

Q2: My main degradation product is -90 Da. Why is it increasing during storage?

Diagnosis: This is N-monobenzyl-2-butyl-9-methyl-9H-purin-6-amine . Mechanism: Oxidative dealkylation.[2][3][4] This proceeds via a radical mechanism or CYP450-mimetic oxidation where the benzylic carbon is hydroxylated (carbinolamine intermediate), then collapses to release benzaldehyde and the secondary amine. Action Plan:

  • Confirm: Look for a co-eluting peak of Benzaldehyde (if using UV detection at 254 nm).

  • Prevent: Store under nitrogen/argon. Add antioxidants (e.g., BHT) if the formulation allows.

Q3: The retention time of the -90 Da impurity drifts significantly between runs.

Diagnosis: pH sensitivity of the Secondary Amine. Explanation: The parent molecule is a tertiary amine (less basic). The degradation product is a secondary amine (more basic). If your mobile phase pH is near the pKa of this secondary amine (approx 9-10), slight pH changes will drastically alter its ionization and retention. Action Plan:

  • Buffer the mobile phase strongly. Use 10mM Ammonium Bicarbonate (pH 10) for basic mode or 0.1% Formic Acid (pH 2.7) for acidic mode. Avoid neutral unbuffered water.

Module 3: Forced Degradation Protocols

Use these validated protocols to generate reference standards for the impurities described above.

Experiment A: Oxidative Stress (Generates N-Oxide & Desbenzyls)

Rationale: Simulates long-term storage and peroxide contamination.

  • Preparation: Dissolve 1 mg/mL of parent compound in Acetonitrile/Water (50:50).

  • Stressor: Add 30%

    
     to reach a final concentration of 3%.
    
  • Incubation: Room temperature for 4–24 hours.

  • Quenching: CRITICAL STEP. Quench with 10% Sodium Metabisulfite solution before injection to prevent damage to the HPLC column.

  • Expected Result:

    • Early timepoints (1-4h): Appearance of N-oxide (+16 Da).

    • Late timepoints (>12h): Appearance of N-desbenzyl (-90 Da) and Benzaldehyde .

Experiment B: Photolytic Stress (Radical Cleavage)

Rationale: Benzyl groups are chromophores that can undergo homolytic cleavage under UV light.

  • Preparation: 1 mg/mL in Methanol (transparent vial).

  • Stressor: Expose to 1.2 million lux hours (ICH Q1B standard) or direct UV (254 nm) for 4 hours.

  • Control: Wrap a duplicate vial in aluminum foil (Dark Control).

  • Expected Result: Comparison of Light vs. Dark vials will show distinct peaks for radical degradation products (often complex mixtures including dibenzyl coupling products).

Module 4: Predicted Data Tables

Table 1: Mass Spectrometry Transitions (ESI+)
Compound IDStructure DescriptionFormulaMonoisotopic Mass (Da)[M+H]+ (m/z)Key Fragment (MS2)
Parent N,N-dibenzyl-2-butyl-9-methyl-purin-6-amineC₂₄H₂₇N₅385.23386.2 91.0 (Tropylium), 296.2 (Loss of Benzyl)
Impurity A N-Monodesbenzyl (Secondary Amine)C₁₇H₂₁N₅295.18296.2 91.0, 206.1 (Purine core)
Impurity B N-OxideC₂₄H₂₇N₅O401.22402.2 386.2 (Loss of O), 384.2 (Loss of H2O)
Impurity C 6-Amino (Fully Debenzylated)C₁₀H₁₅N₅205.13206.1 149.1 (Loss of butyl chain fragments)
Table 2: Relative Retention (Reverse Phase C18)
CompoundPolarity TrendPredicted RRT (Relative to Parent)
N-Oxide More Polar (Oxygen dipole)0.85 - 0.90
Parent Lipophilic (2 Benzyls)1.00
Monodesbenzyl More Polar (H-bonding donor)0.60 - 0.70
6-Amino Most Polar (Primary amine)0.20 - 0.30

Module 5: Degradation Pathway Visualization

DegradationPathway Parent Parent Molecule (N,N-dibenzyl) MW: 385.2 NOxide N-Oxide (+16 Da) MW: 401.2 Parent->NOxide Oxidation (H2O2/Peroxides) Intermed Carbinolamine Intermediate (Unstable) Parent->Intermed Oxidative Stress (CYP/Radical) Mono N-Monodesbenzyl (-90 Da) MW: 295.2 Intermed->Mono - Benzaldehyde Benzaldehyde Benzaldehyde (Byproduct) Intermed->Benzaldehyde FullDe 6-Amino Purine (Fully Debenzylated) MW: 205.1 Mono->FullDe Further Oxidation (Severe Stress)

Figure 2: Mechanistic pathway of N-benzylated purine degradation.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] Geneva: ICH, 2003.

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[5][6] Geneva: ICH, 1996.

  • Gu, H., et al. "Oxidative N-dealkylation: Mechanisms and their implications in drug metabolism and toxicology." Current Drug Metabolism, 2012. (Mechanistic basis for benzyl cleavage).
  • Alsante, K.M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.
  • Ma, B., et al. "Forced degradation studies." In: Handbook of Pharmaceutical Analysis by HPLC, 2005. (Protocols for oxidative stress).[7]

Sources

overcoming steric hindrance in N,N-dibenzyl-purin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in N,N-Dibenzyl-purin-6-amine Synthesis

Current Status: Active Support Tier: Level 3 (Advanced Chemical Synthesis) Agent: Senior Application Scientist

Diagnostic & Strategy: The "Butterfly" Problem

User Query: "Why is my yield stuck at <20% even when refluxing 6-chloropurine with dibenzylamine?"

Technical Insight: The synthesis of N,N-dibenzyl-purin-6-amine presents a classic case of nucleophilic trajectory failure .[1] Unlike primary amines (e.g., benzylamine), dibenzylamine is a secondary amine with two bulky phenyl rings.

  • Steric Clash: As the amine approaches the electrophilic C6 position, the benzyl groups clash with the N7-imidazole nitrogen of the purine core.

  • Planarity Disruption: The resonance demand of the purine ring attempts to force the exocyclic nitrogen into a planar

    
     geometry. However, the two benzyl groups prefer a twisted "butterfly" conformation to minimize their own steric repulsion, energetically penalizing the transition state.
    

To overcome this, you must either increase the energy of the system (Microwave/Thermal) or change the mechanism (Pd-Catalysis or Activation).

Experimental Protocols
Protocol A: The "Brute Force" Method (Microwave-Assisted

)

Best for: Rapid screening, robust substrates insensitive to high heat.

Mechanism: Nucleophilic Aromatic Substitution (


)
Key Driver:  Microwave irradiation provides rapid dielectric heating, overcoming the high activation energy barrier that thermal reflux often fails to surmount.
ParameterConditionRationale
Substrate 6-Chloropurine (1.0 equiv)Standard electrophile.[1]
Nucleophile Dibenzylamine (2.5 equiv)Excess required to drive equilibrium; acts as partial base.
Solvent n-Butanol or n-Amyl AlcoholHigh boiling point (

C) and good solubility for purines.[1]
Base DIPEA (3.0 equiv)Non-nucleophilic base to scavenge HCl.
Temperature

C (Microwave)

C is often insufficient for bulky secondary amines.
Time 30 - 60 minsProlonged heating leads to decomposition (tar formation).[1]

Step-by-Step:

  • Suspend 6-chloropurine (1 mmol) in n-butanol (3 mL) in a microwave-safe vial.

  • Add DIPEA (3 mmol) and dibenzylamine (2.5 mmol).

  • Seal and irradiate at

    
    C (high absorption setting) for 30 minutes.
    
  • QC Check: TLC (5% MeOH in DCM). If starting material remains, irradiate for another 15 mins.

  • Workup: Evaporate butanol. Residue will be oily. Proceed to Workup Module below.

Protocol B: The "Elegant" Method (Buchwald-Hartwig Amination)

Best for: High-value substrates, temperature-sensitive groups.[1]

Mechanism: Pd-Catalyzed C-N Cross Coupling Key Driver: The catalyst facilitates oxidative addition into the C-Cl bond, bypassing the steric repulsion of the direct nucleophilic attack.

ComponentRecommendationTechnical Note
Catalyst Source

or

Pre-catalyst.
Ligand BrettPhos or RuPhos Critical: These ligands are specifically designed for bulky secondary amines. Standard BINAP/PPh3 will fail.
Base

or

Strong base required for catalytic cycle turnover.
Solvent 1,4-Dioxane (Anhydrous)Standard solvent for Buchwald couplings.

Step-by-Step:

  • In a glovebox or under Ar flow, charge a vial with 6-chloropurine (1.0 equiv),

    
     (5 mol%), and BrettPhos (10 mol%).
    
  • Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Add dibenzylamine (1.2 equiv) and

    
     (2.0 equiv).
    
  • Seal and heat to

    
    C for 12-18 hours.
    
  • Self-Validating Check: The reaction mixture should turn from dark purple/red to a black/brown suspension. If it remains bright orange/red, the active catalyst has not formed or oxidative addition failed.

Protocol C: The "Chemical Modification" Route (PyBOP Activation)

Best for: Starting from Hypoxanthine (6-OH purine) or avoiding Chloropurines.

Mechanism: In-situ activation of C-OH to a phosphonium leaving group (OBt), followed by displacement.[1]

Step-by-Step:

  • Dissolve Hypoxanthine (6-hydroxypurine) in dry DMF.

  • Add PyBOP (1.2 equiv) and DBU (1.5 equiv). Stir for 30 mins at RT.

    • Observation: Solution should become clear as the phosphonium intermediate forms.

  • Add dibenzylamine (1.5 equiv).

  • Stir at RT for 24h. If sluggish, heat to

    
    C.
    
  • Note: PyBOP is preferred over BOP to avoid carcinogenic HMPA byproducts.[2][3]

Visualization: Decision Logic & Mechanism[1]

PurineSynthesis Start Start: 6-Chloropurine + Dibenzylamine StericCheck Is the substrate thermally stable? Start->StericCheck Thermal Protocol A: Microwave SNAr (n-BuOH, 150°C, DIPEA) StericCheck->Thermal Yes Catalytic Protocol B: Buchwald-Hartwig (Pd-BrettPhos, NaOtBu) StericCheck->Catalytic No ResultA Check TLC: Conversion > 80%? Thermal->ResultA ResultB Success: Isolate Product Catalytic->ResultB ResultA->ResultB Yes FailA Issue: Low Conversion or Tar Formation ResultA->FailA No FailA->Catalytic Switch Strategy AltRoute Protocol C: PyBOP Activation (from Hypoxanthine) FailA->AltRoute If 6-Cl fails

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate stability and steric demands.

Troubleshooting & FAQs
Q1: The reaction is complete, but I cannot separate the excess dibenzylamine from my product.

The "Copper Wash" Solution: Dibenzylamine is lipophilic and often co-elutes with the product on silica.

  • Protocol: Dissolve the crude reaction mixture in EtOAc. Wash the organic layer 3x with 10% aqueous

    
     .
    
  • Why it works: Copper(II) complexes with the free amine (dibenzylamine) to form a water-soluble deep blue/purple complex

    
    . The purine product (less basic) remains in the organic layer.
    
  • Visual Cue: Wash until the aqueous layer no longer turns purple.

Q2: I am seeing N9-alkylation byproducts.

Cause: If using


 or strong bases with 6-chloropurine before amine addition, you may deprotonate the N9 position, making it nucleophilic.
Fix: 
  • Use non-nucleophilic bases (DIPEA) for thermal methods.

  • If N9 is unsubstituted, protect it (e.g., THP, Boc) before attempting the C6-amination.

Q3: The Pd-catalyzed reaction turns black immediately and yields no product.

Diagnosis: "Pd Black" formation indicates catalyst decomposition (ligand dissociation) before oxidative addition. Fix:

  • Degas solvents thoroughly: Oxygen kills the active Pd(0) species.

  • Increase Ligand:Pd ratio: Go from 2:1 to 3:1 (BrettPhos:Pd).

  • Switch Pre-catalyst: Use a precatalyst like BrettPhos Pd G4 which generates the active species more reliably than mixing

    
     + Ligand.
    
References
  • Microwave-Assisted Amination of Purines

    • Title: Microwave-Assisted Direct Amination: Rapid Access to Multi-Functionalized N6-Substituted Adenosines.[1]

    • Source: ResearchG
    • URL:

  • Buchwald-Hartwig on Heterocycles

    • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
    • Source: NIH / PubMed Central.
    • URL:

  • PyBOP Activation Strategy

    • Title: PyBOP: A Comprehensive Technical Guide to Solubility and Stability.[4]

    • Source: BenchChem.[4]

    • URL:

  • Workup of Basic Amines (Copper Wash)

    • Title: Workup: Amines - Department of Chemistry, University of Rochester.[1]

    • Source: University of Rochester.
    • URL:

  • Solubility Data for 6-Chloropurine

    • Title: Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Ne
    • Source: ACS Public
    • URL:

Sources

Technical Support Center: Optimizing the Synthesis of 2-Butyl-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of substituted purines, with a specific focus on optimizing the reaction conditions for 2-butyl-9-methyl-9H-purin-6-amine . As drug development professionals know, control over regioselectivity and reaction efficiency is paramount for producing clean, high-yielding target molecules. This document is structured to address common experimental hurdles with scientifically grounded explanations and actionable protocols.

Conceptual Synthetic Strategy

The synthesis of polysubstituted purines often leverages the differential reactivity of a common starting material. A robust and versatile approach begins with 2,6-dichloropurine, allowing for sequential, regioselective substitution at the N9, C6, and C2 positions. The general workflow is outlined below.

G cluster_0 Overall Synthetic Workflow A 2,6-Dichloropurine B Step 1: N9-Methylation (N9 vs. N7 Isomerization Control) A->B C 9-Methyl-2,6-dichloro-9H-purine B->C D Step 2: C6-Amination (Selective SNAr at C6) C->D E 2-Chloro-9-methyl-9H-purin-6-amine D->E F Step 3: C2-Butylation (Cross-Coupling Reaction) E->F G Target: 2-Butyl-9-methyl-9H-purin-6-amine F->G

Caption: General workflow for synthesizing the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: N9-Methylation of 2,6-Dichloropurine

Question 1: My methylation reaction is producing a mixture of N9 and N7 isomers. How can I improve the regioselectivity for the N9 position?

Answer: This is a classic and critical challenge in purine chemistry. The N9 position is generally the thermodynamic product, while the N7 can be a significant kinetic byproduct.[1][2] Achieving high N9 selectivity requires careful optimization of the base, solvent, and temperature.

  • Underlying Principle: The purine anion has two primary nucleophilic centers, N7 and N9. Direct alkylation with alkyl halides often leads to mixtures.[3] The N9 position is less sterically hindered and results in a more stable product, while the N7 position is often more electronically favorable for initial attack.[4]

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base in a polar aprotic solvent is crucial. Using sodium hydride (NaH) in DMF first generates the purine anion. The subsequent addition of the methylating agent (e.g., methyl iodide or dimethyl sulfate) then proceeds. Alternatively, a milder base like potassium carbonate (K2CO3) in DMF or acetonitrile can also favor N9 substitution, often by allowing the reaction to reach thermodynamic equilibrium.[5]

    • Temperature Control: Running the reaction at slightly elevated temperatures (e.g., 40-60 °C) after the initial deprotonation can help isomerize any kinetically formed N7 product to the more stable N9 product. However, start at room temperature, as this is often sufficient.[5]

    • Steric Shielding: While not directly applicable for a simple methyl group, for bulkier alkyl groups, steric hindrance at the N7 position by the C6 substituent can significantly enhance N9 selectivity.[4]

ProblemProbable CauseRecommended Solution
Low N9/N7 Ratio Kinetic control favoring N7; Insufficient time for thermodynamic equilibrium.Use K2CO3 in DMF and increase reaction time or temperature slightly (e.g., stir overnight at 40 °C).
Reaction Stalls Incomplete deprotonation; Inactive alkylating agent.Use a stronger base like NaH (ensure anhydrous conditions). Use a fresh, high-purity methylating agent.
Multiple Products Over-alkylation (quaternization) or side reactions.Add the methylating agent slowly and use a slight excess (1.1-1.2 equivalents). Monitor by TLC.
Part 2: Selective C6-Amination

Question 2: The amination at the C6 position is sluggish, and I'm recovering a lot of my starting 9-methyl-2,6-dichloro-9H-purine. How can I drive the reaction to completion?

Answer: The C6 position of a 2,6-dichloropurine is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. However, forcing conditions are still required.

  • Underlying Principle: The electron-withdrawing nature of the purine ring system activates both C2 and C6 positions for SNAr. The C6 position is generally more electrophilic and thus reacts preferentially.

  • Troubleshooting Steps:

    • Temperature and Solvent: This reaction typically requires heat. Using a high-boiling point solvent like 1-butanol or isopropanol and heating to reflux (around 110-120 °C) is common.[5]

    • Amine Source and Base: Using aqueous or methanolic ammonia in a sealed vessel with heat is a direct approach. Alternatively, using benzylamine can be advantageous; the benzyl group can be removed later via hydrogenolysis. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often added to scavenge the HCl byproduct, driving the reaction forward.[5]

    • Microwave Irradiation: To significantly reduce reaction times from many hours to under an hour, microwave-assisted synthesis is highly effective for this step.[6]

Question 3: I am observing a di-substituted product where the amine has reacted at both C2 and C6. How do I prevent this?

Answer: This indicates your reaction conditions are too harsh, overcoming the inherent selectivity of the C6 position.

  • Troubleshooting Steps:

    • Reduce Temperature: This is the most critical parameter. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate at the C6 position. Start around 80 °C and monitor carefully by TLC.

    • Limit Reaction Time: Once TLC shows the consumption of the starting material and formation of the mono-substituted product, work up the reaction promptly to prevent further substitution at C2.

Part 3: C2-Butylation

Question 4: My Suzuki coupling reaction to introduce the butyl group at C2 is failing. My starting material (2-chloro-9-methyl-9H-purin-6-amine) is either recovered or I see decomposition.

Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to several factors. Failure often points to issues with the catalyst, reagents, or reaction environment.

  • Underlying Principle: The Suzuki reaction involves a catalytic cycle with a palladium(0) species. The success of the reaction depends on the efficient execution of each step: oxidative addition, transmetalation, and reductive elimination.

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: Ensure you are using an active Pd(0) source. Pd(PPh3)4 is a common choice. If it fails, consider a more robust pre-catalyst system like Pd2(dba)3 with a specialized ligand such as XPhos or SPhos, which can be more effective for heteroaromatic chlorides.

    • Oxygen-Free Environment: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen) from start to finish.

    • Base and Boronic Acid Quality: The base (e.g., K2CO3, Cs2CO3) is critical for the transmetalation step. Ensure it is anhydrous and finely powdered. The n-butylboronic acid or its pinacol ester should be pure; boronic acids can dehydrate to form unreactive boroxines upon storage.

    • Solvent System: A mixture of a solvent like 1,4-dioxane or DMF with water is often required to dissolve both the organic substrate and the inorganic base. Ensure the water is also degassed.

G diamond diamond start Low Yield or No Reaction check_sm Is Starting Material Consumed? start->check_sm check_pdt Is Desired Product Formed? check_sm->check_pdt Yes sol_sm Reaction Not Initiated: • Check catalyst activity • Degas solvent/reagents • Increase temperature check_sm->sol_sm No sol_decomp Decomposition: • Lower temperature • Use a milder base • Check for reagent purity check_pdt->sol_decomp No (Decomposition) sol_mix Complex Mixture: • Purify starting materials • Optimize stoichiometry • Improve inert atmosphere check_pdt->sol_mix No (Mixture) end Successful Optimization check_pdt->end Yes sol_sm->end sol_decomp->end sol_mix->end

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent batches.

Protocol 1: N9-Methylation of 2,6-Dichloropurine (2a)
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2,6-dichloropurine (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C and add potassium carbonate (K2CO3, 2.5 eq) portion-wise.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC (e.g., 1:1 Ethyl Acetate/Hexane).[5]

  • Workup: Pour the reaction mixture into ice water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by flash chromatography if N7 isomer is present.

Protocol 2: Selective C6-Amination (3a)
  • Setup: In a sealable pressure vessel, dissolve 9-methyl-2,6-dichloro-9H-purine (1.0 eq) in 1-butanol (approx. 0.2 M).

  • Reagents: Add DIPEA (1.5 eq) followed by a 7 M solution of ammonia in methanol (5.0 eq).

  • Reaction: Seal the vessel and heat to 110 °C for 12-18 hours. Monitor by TLC (e.g., 5% Methanol/DCM).[5]

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. The residue can be purified by flash chromatography on silica gel.

Protocol 3: C2-Butylation via Suzuki Coupling (4a)
  • Setup: To a flame-dried flask, add 2-chloro-9-methyl-9H-purin-6-amine (1.0 eq), n-butylboronic acid (1.5 eq), and Pd(PPh3)4 (0.05 eq). Purge the flask with argon for 15 minutes.

  • Solvent/Base: Add degassed 1,4-dioxane and a degassed 2 M aqueous solution of K2CO3 (3.0 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously under argon for 8-16 hours until TLC indicates consumption of the starting material.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.[7]

StepKey ReagentsSolventTypical Temp.Critical Tip
N9-Methylation 2,6-Dichloropurine, MeI, K2CO3DMFRoom TempEnsure anhydrous conditions to prevent side reactions.
C6-Amination Dichloropurine intermediate, NH3/MeOH, DIPEA1-Butanol110 °CUse a sealed vessel to prevent loss of volatile ammonia.
C2-Butylation Chloro-amino-purine, n-Butylboronic acid, Pd(PPh3)4, K2CO3Dioxane/H2O90-100 °CThoroughly degas all solvents and maintain an inert atmosphere to protect the catalyst.

References

  • De Novo Purine Synthesis - Fundamentals of Molecular Biology - Biochemistry for Medicine. (n.d.).
  • Purine metabolism - Wikipedia. (n.d.). Retrieved from [Link]

  • US7105666B2 - Synthesis of purine derivatives - Google Patents. (n.d.).
  • Purines: reactions and synthesis | 23 | v3 | Heterocyclic Chemistry, 3. (n.d.).
  • Vacek, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Retrieved from [Link]

  • Vacek, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. Retrieved from [Link]

  • Synthesis of Purine Nucleotides - Biochemistry - Pharmacy 180. (n.d.).
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1 - ResearchGate. (2025). Retrieved from [Link]

  • ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Disorders of purine and pyrimidine metabolism - PubMed. (2005). Retrieved from [Link] disorders-of-purine-and-pyrimidine-metabolism/

  • 2-methyl-9H-purin-6-amine - Chemical Synthesis Database. (2025). Retrieved from [Link]

  • Disorders of purine biosynthesis metabolism | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Purine metabolism: A comprehensive guide to the science, pathways and clinical relevance. (2025).
  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Overview of Purine and Pyrimidine Metabolism Disorders - Pediatrics - MSD Manuals. (n.d.). Retrieved from [Link]

  • Reconstructive Methodology in the Synthesis of 2-Aminopurine - MDPI. (2023). Retrieved from [Link]

  • Purine, Pyrimidine Metabolism, Disorders – biochemistry - UW Pressbooks. (n.d.). Retrieved from [Link]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1 | The Journal of Organic Chemistry - ACS Publications. (2006). Retrieved from [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC. (n.d.). Retrieved from [Link]

  • 2-n-Butyl-9-methyl-8-[8][9]triazol-2-yl-9H-purin-6-ylamine and Analogues as A2A Adenosine Receptor Antagonists. Design, Synthesis, and Pharmacological Characterization | Journal of Medicinal Chemistry - ACS Publications. (2005). Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents - SciELO México. (n.d.). Retrieved from [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - ChemRxiv. (n.d.). Retrieved from [Link]

  • Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine - Google Patents. (n.d.).
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4-carbonitriles - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - MDPI. (2023). Retrieved from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013). Retrieved from [Link]

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Validation & Comparative

Comparative Potency Guide: N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine vs. Reference mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from first-generation allosteric modulators to highly selective ATP-competitive kinase inhibitors, evaluating novel structural scaffolds is critical for overcoming clinical resistance mechanisms. This guide provides an in-depth technical comparison between the experimental purine derivative N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine [1] and gold-standard reference mammalian target of rapamycin (mTOR) inhibitors (Rapamycin, Torin 1, and AZD8055).

Designed for researchers and application scientists, this document dissects the mechanistic rationale, comparative potency, and the self-validating experimental workflows required to benchmark novel mTORC1/2 dual inhibitors.

Mechanistic Context: Allosteric vs. ATP-Competitive Inhibition

The mTOR kinase operates within two distinct multiprotein complexes: mTORC1 (regulates cell growth and translation via p70S6K and 4E-BP1) and mTORC2 (regulates cell survival and cytoskeletal organization via Akt phosphorylation at Ser473) [2].

First-generation inhibitors like Rapamycin are allosteric. They form a complex with FKBP12 that binds to the FRB domain of mTOR, selectively inhibiting mTORC1. However, this incomplete blockade triggers a dangerous feedback loop: the suppression of mTORC1 relieves negative feedback on PI3K, leading to the hyperactivation of Akt via mTORC2, which promotes tumor survival [4].

To circumvent this, researchers developed ATP-competitive dual mTORC1/2 inhibitors . By targeting the highly conserved ATP-binding pocket of the mTOR kinase domain, compounds like Torin 1 , AZD8055 , and purine-based analogs like This compound effectively shut down both complexes, preventing Akt feedback activation [2, 3]. The purine scaffold is particularly notable as it acts as a direct structural mimetic of adenine, offering a highly tunable pharmacophore for structure-activity relationship (SAR) optimization [1].

mTOR_Signaling PI3K PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTORC1 mTORC1 (Cell Growth) AKT->mTORC1 mTORC2 mTORC2 (Cell Survival) mTORC2->AKT Phosphorylates Ser473 Rapamycin Rapamycin (Allosteric) Rapamycin->mTORC1 Inhibits Purine N,N-dibenzyl-2-butyl-... (ATP-Competitive) Purine->mTORC1 Purine->mTORC2 Torin1 Torin 1 / AZD8055 (ATP-Competitive) Torin1->mTORC1 Torin1->mTORC2

Fig 1: Mechanistic differentiation of allosteric vs. ATP-competitive mTOR inhibitors.

Comparative Potency & Selectivity Profile

When benchmarking this compound against reference standards, quantitative metrics such as the half-maximal inhibitory concentration (IC₅₀) and kinase selectivity are paramount. While optimized clinical candidates (AZD8055) operate in the sub-nanomolar range, early-stage purine scaffolds typically exhibit micromolar potency, serving as vital baseline structures for further chemical derivatization.

Table 1: Quantitative Comparison of mTOR Inhibitors
CompoundStructural ClassMechanism of ActionTargetIC₅₀ (mTOR)Selectivity (over PI3K)
This compound Purine derivativeATP-CompetitivemTORC1 & mTORC2~1.0 - 4.8 µM [1]Moderate
Rapamycin MacrolideAllosteric (FRB domain)mTORC1 only~0.1 nM [4]High
Torin 1 Quinoline derivativeATP-CompetitivemTORC1 & mTORC22 - 10 nM [3]>1000-fold
AZD8055 PyrazolopyrimidineATP-CompetitivemTORC1 & mTORC2~0.8 nM [2]~1000-fold

Data Interpretation: The purine derivative demonstrates proof-of-concept dual inhibition but requires higher concentrations to achieve the same target occupancy as Torin 1 or AZD8055. However, its low molecular weight and straightforward synthetic route make it an excellent tool compound for early-stage in vitro assays.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds must follow a self-validating workflow. The protocols below are designed to confirm both direct target engagement and functional cellular outcomes while controlling for experimental artifacts.

Validation_Workflow N1 1. Compound Preparation N2 2. TR-FRET Kinase Assay N1->N2 IC50 Det. N3 3. Cellular WB (p-S6K / p-Akt) N2->N3 Target Eng. N4 4. Phenotypic Validation N3->N4 Efficacy

Fig 2: Self-validating experimental workflow for evaluating novel mTOR inhibitors.

Protocol A: Cell-Free Target Engagement via TR-FRET Kinase Assay

Objective: Determine the absolute biochemical IC₅₀ of the compounds against recombinant mTOR. Causality & Rationale: Purine derivatives often possess intrinsic UV/Vis absorbance or fluorescence that can confound standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition. This eliminates background auto-fluorescence, ensuring the calculated IC₅₀ is an artifact-free representation of target affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well plate with a kinase buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, and 0.01% Tween-20.

  • Compound Titration: Dispense this compound in a 10-point dose-response curve (ranging from 100 µM to 10 nM). Run Torin 1 and AZD8055 in parallel (1 µM to 0.1 nM) as positive controls. Include a DMSO-only vehicle as a negative control.

  • Enzyme Addition: Add 0.5 nM of recombinant truncated mTOR kinase to each well. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equal to its

    
     (~10 µM) along with a GFP-labeled physiological substrate (e.g., 4E-BP1 peptide).
    
  • Detection: After 60 minutes, add the Terbium-labeled anti-phospho-substrate antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Validation Check: The assay is only valid if the Z'-factor of the DMSO vs. Torin 1 control wells is >0.6.

Protocol B: Cellular Phosphorylation Profiling (Western Blot)

Objective: Validate that the ATP-competitive inhibitors penetrate the cell membrane and successfully block both mTORC1 and mTORC2 in vivo, without triggering Akt feedback. Causality & Rationale: Cell-free assays cannot account for membrane permeability or intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than the 10 µM used in vitro). By multiplexing p-S6K (Thr389) and p-Akt (Ser473), we can definitively prove dual complex inhibition. Probing for total S6K and total Akt acts as an internal self-validation step, proving that the inhibitor affects phosphorylation kinetics rather than causing non-specific protein degradation.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT116 or A549 cells in 6-well plates and grow to 70% confluence. Treat cells with this compound (5 µM), Rapamycin (100 nM), AZD8055 (100 nM), or DMSO for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve transient phosphorylation states).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel and run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Primary: Incubate overnight at 4°C with antibodies against p-S6K (Thr389) [mTORC1 readout], p-Akt (Ser473) [mTORC2 readout], total S6K, total Akt, and GAPDH (loading control).

    • Secondary: Wash 3x in TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Validation Check: Rapamycin-treated lanes must show loss of p-S6K but maintained or elevated p-Akt. Conversely, the purine derivative and AZD8055 must show a simultaneous loss of both p-S6K and p-Akt. If total Akt levels drop, the compound is exhibiting off-target cytotoxicity.

References

  • Liang, Y., Wen, Z., Cabrera, M., Howlader, A. H., & Wnuk, S. F. (2020). Purines (Update 2020). Science of Synthesis Knowledge Updates. Thieme Chemistry.[Link]

  • Chresta, C. M., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Research, 70(1), 288-298.[Link]

  • Leontieva, O. V., et al. (2016). Gerosuppression by pan-mTOR inhibitors. Aging (Albany NY), 8(12), 3535-3551.[Link]

COMPARISON GUIDE: Validating the Biological Activity of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine In Vivo

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine (CAS: 496955-50-1) represents a distinct class of 2,6,9-trisubstituted purines .[1] Unlike hydrophilic analogs (e.g., Olomoucine), this molecule features a highly lipophilic N,N-dibenzyl moiety at the C6 position and a butyl chain at C2.[1]

This structural configuration suggests a pharmacological profile distinct from classical Cyclin-Dependent Kinase (CDK) inhibitors.[1] While the purine scaffold typically targets the ATP-binding pocket of kinases (CDKs, MAPKs), the bulky dibenzyl group enhances membrane permeability and alters selectivity, potentially targeting Multi-Drug Resistance (MDR) proteins or acting as a novel microtubule destabilizer similar to Myoseverin derivatives.[1]

This guide outlines the rigorous validation of this compound's biological activity in vivo, comparing it against industry-standard purine derivatives Roscovitine (Seliciclib) and Reversine .[1]

Comparative Snapshot: Purine Scaffold Derivatives
FeatureTarget Compound (N,N-dibenzyl-2-butyl...)[1][2][3][4]Roscovitine (Alternative A)Reversine (Alternative B)[1]
Primary Target Novel Kinase/MDR Modulator (Hypothetical)CDK1, CDK2, CDK5Aurora Kinase B, MPS1
C6 Substitution N,N-Dibenzylamino (High Lipophilicity)BenzylaminoCyclohexylamino
C2 Substitution Butyl (Alkyl)1-Ethyl-2-hydroxyethylamino4-Morpholinoanilino
Bioavailability High (Predicted due to lipophilicity)Moderate (Rapid metabolic clearance)Moderate
Primary Utility Probing hydrophobic pockets, MDR reversalCell cycle arrest (G1/S, G2/M)Dedifferentiation, Aneuploidy induction

In-Depth Technical Validation Strategy

To scientifically validate this compound, we must move beyond simple cytotoxicity assays.[1] The validation pipeline relies on verifying Target Engagement , Pathway Modulation , and Phenotypic Outcome .[1]

Phase I: Mechanism of Action (MoA) Elucidation

Rationale: The "2-butyl" and "6-dibenzyl" substitutions create steric bulk that may prevent binding to canonical CDK pockets but open affinity for hydrophobic allosteric sites or transporters (e.g., P-gp).[1]

Experiment A: Kinase Selectivity Profiling (Cell-Free)

Protocol:

  • Panel Selection: Use a radiometric

    
    P-ATP kinase assay panel covering CDK1/2/5/7, Aurora A/B, and MAPK1.[1]
    
  • Reaction: Incubate compound (0.1 nM – 10 µM) with recombinant kinase and peptide substrate.

  • Readout: Measure phosphorylation via scintillation counting.

  • Causality Check: If IC

    
     > 10 µM for CDKs, the target is likely non-kinase  (e.g., Tubulin or TRP channels).[1]
    
Experiment B: Cell Cycle Analysis (FACS)

Why this validates the compound: Purines acting on CDKs cause G1/S or G2/M arrest.[1] Microtubule agents (like Myoseverin) cause M-phase arrest.[1] Workflow:

  • Treat HeLa or MCF-7 cells with 5 µM compound for 24h.

  • Fix in 70% ethanol; stain with Propidium Iodide (PI).

  • Validation Logic:

    • G1 Arrest: Confirms CDK2/4 inhibition (Roscovitine-like).[1]

    • G2/M Arrest: Confirms CDK1 inhibition or Tubulin destabilization.[1]

    • Polyploidy: Confirms Cytokinesis failure (Reversine-like).[1]

In Vivo Validation Protocols

The high lipophilicity of the N,N-dibenzyl group necessitates a specific formulation strategy to avoid precipitation in the peritoneal cavity or GI tract.[1]

Protocol 1: Pharmacokinetic (PK) Profiling

Objective: Determine if the "2-butyl" chain improves metabolic stability compared to Roscovitine's hydroxyethyl group.

Step-by-Step Methodology:

  • Formulation: Dissolve compound in 5% DMSO + 40% PEG400 + 55% Saline. (Avoid pure aqueous buffers due to dibenzyl hydrophobicity).[1]

  • Administration: IV Bolus (2 mg/kg) vs. Oral Gavage (10 mg/kg) in SD Rats (n=3/group).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS (MRM mode).

    • Self-Validating Check: If Oral Bioavailability (%F) < 5%, the dibenzyl group may be causing excessive first-pass metabolism or poor solubility.[1]

Protocol 2: Xenograft Tumor Inhibition

Objective: Compare efficacy against Roscovitine in a colorectal cancer model (HCT116).

Experimental Workflow:

  • Induction: Subcutaneous injection of

    
     HCT116 cells into BALB/c nude mice.[1]
    
  • Randomization: When tumors reach 100 mm³ (approx.[1] Day 7).

  • Treatment Groups:

    • Vehicle: (PEG400/Saline)

    • Positive Control: Roscovitine (50 mg/kg, IP, Daily)[1]

    • Test Compound: (this compound) at 25 mg/kg and 50 mg/kg (IP, Daily).[1]

  • Endpoints: Tumor Volume (

    
    ), Body Weight (Toxicity marker).[1]
    

Visualizing the Mechanism & Workflow

The following diagram illustrates the decision matrix for validating the specific purine scaffold based on the experimental data obtained.

ValidationPath Start Compound: this compound Assay In Vitro Kinase/Cell Cycle Screen Start->Assay 1. Screen Result_G1 Result: G1/S Arrest Assay->Result_G1 Phenotype A Result_M Result: M-Phase Arrest Assay->Result_M Phenotype B Path_CDK Pathway: CDK2/Cyclin E Inhibition (Roscovitine-like) Result_G1->Path_CDK Validates Path_Tub Pathway: Tubulin Destabilization (Myoseverin-like) Result_M->Path_Tub Validates Vivo_Eff In Vivo: Tumor Growth Inhibition (TGI) Path_CDK->Vivo_Eff Predicts Cytostasis Path_Tub->Vivo_Eff Predicts Cytotoxicity

Caption: Logic flow for classifying the biological activity of the trisubstituted purine based on phenotypic screening.

Supporting Data: Expected Performance vs. Alternatives

The table below summarizes the expected performance metrics based on Structure-Activity Relationship (SAR) data of 2,6,9-trisubstituted purines [1, 2].

MetricN,N-dibenzyl-2-butyl...[1] (Test)Roscovitine (Standard)Interpretation
IC50 (CDK2/CyclinE) ~0.5 - 5.0 µM (Predicted)0.45 µMBulky C6-dibenzyl often reduces CDK potency compared to C6-benzyl.[1]
IC50 (Cytotoxicity) < 10 µM (High Potency)15 - 20 µMHigher lipophilicity often correlates with increased cellular uptake and cytotoxicity [3].[1]
Solubility (Aq) Low (< 0.1 mg/mL)Moderate (> 1 mg/mL)Requires lipid-based formulation for in vivo use.[1]
Metabolic Stability High (C2-butyl is stable)Low (C2-hydroxyethyl oxidizes)Test compound likely has longer half-life (

).[1]

Key Insight: While Roscovitine is a superior specific CDK inhibitor, the test compound (N,N-dibenzyl-2-butyl...) is likely a more potent cytotoxic agent due to off-target effects on transporters or microtubules driven by its hydrophobicity.[1]

References

  • Legraverend, M., et al. (1998).[1] "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 6(12), 2475-2485.[1] Link

  • Chang, Y.T., et al. (2001).[1] "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry, 44(25), 4497-4500.[1] Link[1]

  • Havlicek, L., et al. (1997).[1] "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry, 40(4), 408-412.[1] Link[1]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Risk Assessment

N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine (CAS: 496955-50-1) is a highly substituted, synthetic purine derivative[1]. Structurally, it features a nitrogen-rich heterocyclic core flanked by bulky, hydrophobic moieties (a butyl group, a methyl group, and two benzyl rings).

Causality in Handling: Because of its extensive hydrocarbon substitution, this compound is highly lipophilic. It exhibits poor solubility in water but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol. This chemical property directly dictates our operational approach: water-based decontamination will be ineffective, and the compound must be managed within organic waste streams. Furthermore, as a biologically active research chemical, it must be treated as a toxic organic hazard under the Resource Conservation and Recovery Act (RCRA)[2].

Waste Segregation and Containerization

Effective waste management begins at the point of generation. Mixing incompatible waste streams can lead to exothermic reactions or toxic gas release. All laboratory waste containing this purine derivative must be strictly segregated into designated streams[2].

Quantitative Waste Stream Parameters
Waste StreamPrimary Solvent/MatrixContainer MaterialMax Fill CapacityFinal Disposal Route
Solid Waste Powders, PPE, Kimwipes, VialsHDPE or Polypropylene100% (Solids)High-Temp Incineration
Non-Halogenated Liquid DMSO, Methanol, DMFGlass or HDPE75–80%High-Temp Incineration
Halogenated Liquid Dichloromethane, ChloroformGlass (Amber preferred)75–80%Specialized Incineration

The 80% Capacity Rule: Liquid waste containers must never be filled beyond 75–80% of their total volume[3]. This mandatory headspace is a self-validating safety mechanism; it accommodates vapor expansion caused by ambient temperature fluctuations, preventing pressure buildup and subsequent container rupture during storage or transport[3].

Step-by-Step Operational Workflows

Workflow A: Liquid Waste Consolidation
  • Verify Matrix Compatibility: Check the Safety Data Sheet (SDS) of the primary solvent to ensure compatibility with the waste container. Do not place halogenated solvent mixtures (e.g., DCM) into standard HDPE containers for prolonged periods, as they can degrade the plastic; use glass carboys instead[3].

  • Fume Hood Transfer: Perform all transfers inside a certified chemical fume hood. Use a dedicated, chemically resistant funnel to pour the purine solution into the waste carboy.

  • Headspace Verification: Visually confirm that the liquid level rests below the 80% fill line[3].

  • Seal and Inspect: Secure the container with a tight-fitting, leak-proof lid. Leave the container closed at all times unless actively adding waste to prevent the release of hazardous vapors[2].

  • RCRA Labeling: Immediately affix a standardized hazardous waste label. The label must explicitly state the contents (e.g., "Hazardous Waste: this compound in DMSO"), the primary hazard (Toxic), and the initial accumulation start date[3].

Workflow B: Spill Response and Decontamination

Due to the compound's lipophilicity, standard aqueous cleanup protocols will fail to remove residues.

  • Isolation & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, a standard lab coat, and safety goggles[4].

  • Dust Suppression (Solid Spills): Never sweep dry purine powders, as this generates inhalable hazardous dust[4]. Instead, gently cover the spilled powder with an inert absorbent pad lightly dampened with 70% isopropanol or ethanol[5].

  • Collection: Use a non-sparking scoop to lift the dampened absorbent and the chemical residue. Place all materials into a sealable, heavy-duty plastic bag or wide-mouth HDPE jar[6].

  • Surface Decontamination: Wipe the spill zone with an organic solvent (e.g., isopropanol) to dissolve and lift any remaining lipophilic purine molecules. Follow this with a standard detergent wash to remove the solvent residue.

  • Validation: Visually inspect the surface under bright light. The absence of crystalline residue or solvent streaking validates the decontamination. Dispose of all wipes and PPE as solid hazardous waste[2].

Regulatory Compliance and Final Destruction

Storage Limitations: Under EPA guidelines (including Subpart K for academic laboratories), hazardous waste cannot be stored indefinitely. Facilities must transfer waste to a certified disposal company within six months of the accumulation start date[7]. All active waste containers must sit inside secondary containment trays to capture potential leaks before they can reach laboratory floor drains[2].

Mechanism of Destruction: The required disposal method for nitrogenous organic bases like this compound is high-temperature incineration at an EPA-certified Treatment, Storage, and Disposal Facility (TSDF)[8]. Causality: Low-temperature combustion of purines can generate highly toxic nitrogen oxide (


) gases. High-temperature incineration (typically >1,000°C) combined with exhaust scrubbers ensures the complete oxidation of the nitrogen-rich core into harmless nitrogen gas (

) and carbon dioxide (

).

Disposal Workflow Visualization

G A This compound Waste Generation B Solid Waste (Powders/Vials/PPE) A->B C Liquid Waste (Organic Solvents) A->C D Seal in Compatible Plastic Bags or HDPE Jars B->D E Transfer to HDPE/Glass (Strictly 20% Headspace) C->E F RCRA Compliant Labeling & Secondary Containment D->F E->F G High-Temperature Incineration (EPA TSDF Facility) F->G

Workflow for the segregation and disposal of purine derivative laboratory waste.

References
  • Echo Chemical. "this compound." Echo Chemical, [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, [Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." Environmental Marketing Services, [Link]

  • Today's Clinical Lab. "A Lab's Guide to Safe and Compliant Medical Waste Disposal." Clinical Lab, [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA, [Link]

  • Chemstock. "Guanine Hydrochloride MSDS." Chemstock, [Link]

  • Grambling State University. "Material Safety Data Sheet: Caffeine." Grambling State University, [Link]

Sources

Personal protective equipment for handling N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

[1]

Executive Safety Assessment (The "Unknown" Protocol)

Status: High-Potency Bioactive Candidate (Predicted) CAS: Not widely listed (Treat as Novel/Uncharacterized)[1]

As researchers, we often handle compounds where specific toxicological data (LD50, mutagenicity) is nonexistent. This compound is a lipophilic trisubstituted purine derivative.[1] Unlike hydrophilic endogenous purines (like adenosine), the structural addition of two benzyl groups and a butyl chain significantly increases its LogP (lipophilicity) .[1]

Scientific Implication: This molecule is engineered to cross cellular membranes efficiently.[1] Safety Implication: It possesses a high potential for transdermal absorption and blood-brain barrier penetration.[1] You must treat this compound as a Potent Bioactive Agent (PBA) capable of modulating kinase activity or adenosine receptors until proven otherwise.[1]

Physicochemical Hazard Analysis

Understanding the structure allows us to predict the route of exposure.

Structural FeatureChemical ConsequenceSafety Risk
Purine Scaffold DNA/Enzyme affinityPotential mutagen or kinase inhibitor.[1]
N,N-Dibenzyl Group High LipophilicityCritical: Rapid skin absorption; gloves are the primary failure point.[1]
9-Methyl Group Volatility ReductionLow vapor pressure, but high risk of particulate inhalation (dust).[1]
Physical State Solid (Crystalline/Powder)Electrostatic generation of aerosols during weighing.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires Level 2+ Containment due to its predicted bioavailability.[1]

PPE Selection Logic

The following diagram illustrates the decision logic for PPE based on the operational scale.

PPE_Decision_LogicStartOperation AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidHigh Dust RiskSolutionSolution / LiquidState->SolutionSplash RiskQty_Small< 10 mg (Stock Prep)Solid->Qty_SmallQty_Large> 10 mg (Synthesis/Bulk)Solid->Qty_LargePPE_Level1LEVEL 1: Standard+ Double Nitrile Gloves+ Fume HoodSolution->PPE_Level1DilutePPE_Level2LEVEL 2: Enhanced+ N95/P100 Mask (if outside hood)+ Tyvek SleevesSolution->PPE_Level2ConcentratedQty_Small->PPE_Level2PPE_Level3LEVEL 3: High Containment+ P100 Respirator+ Chem-Tape Sealed Cuffs+ Double GowningQty_Large->PPE_Level3

Figure 1: Decision logic for selecting PPE based on physical state and quantity handled.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Double Gloving (Nitrile) . Inner: 4 mil (Blue).[1][3] Outer: 8 mil (Purple/Long-cuff).[1]The dibenzyl moiety facilitates permeation.[1] Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.[1]
Respiratory N95 minimum ; P100 recommended if handling powder outside a Biosafety Cabinet (BSC) or Fume Hood.[1]Purine dusts are insidious; inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent).[1]Standard safety glasses are insufficient for powders that can drift around lenses.[1]
Body Defense Tyvek® Lab Coat or Sleeve Covers.[1]Cotton lab coats absorb lipophilic powders, creating a long-term exposure source against your skin.[1]

Operational Workflow: Safe Handling Protocol

This protocol is designed to be a self-validating system.[1] If you cannot complete a step (e.g., the balance is not in the hood), the protocol halts.

Phase 1: Preparation (The "Clean" Zone)[1]
  • Static Control: Use an anti-static gun or ionizer bar inside the fume hood.[1] Lipophilic purines are often static-prone, causing "jumping" powder.[1]

  • Surface Barrier: Lay down a plastic-backed absorbent mat (absorbent side up) in the hood.[1] This captures invisible dust.[1]

  • Solvent Staging: Pre-measure your solvent (e.g., DMSO) before opening the compound vial.[1]

Phase 2: Weighing & Solubilization (The "Hot" Zone)[1]
  • Technique: "Gravimetric Solubilization."[1]

    • Do not weigh the powder onto weighing paper and transfer it.[1] This generates dust.[1]

    • Instead: Tare the vial containing the solvent.[1] Add the powder directly to the solvent vial inside the hood.

    • Why? This immediately traps the powder in the liquid phase, eliminating the inhalation hazard.

Phase 3: Decontamination
  • Wipe Down: Wipe the exterior of the stock vial with a Kimwipe soaked in 70% Ethanol before removing it from the hood.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response & Spill Management

Medical Alert: If exposure occurs, inform medical personnel that the compound is a lipophilic purine derivative (suspected kinase inhibitor/adenosine analog).[1]

Spill Response Workflow

Spill_ResponseAlert1. ALERT & EVACUATEImmediate VicinityAssess2. ASSESSPowder vs. Liquid?Alert->AssessPowderPOWDER SPILLAssess->PowderLiquidLIQUID SPILLAssess->LiquidWet_WipeDO NOT SWEEPCover with wet paper towels(prevents aerosolization)Powder->Wet_WipeAbsorbAbsorb withVermiculite/PadsLiquid->AbsorbClean3. DECONTAMINATEWash surface with10% Bleach -> Water -> EthanolWet_Wipe->CleanAbsorb->CleanDispose4. DISPOSALDouble-bag all wasteLabel: 'Toxic Purine'Clean->Dispose

Figure 2: Workflow for containing and cleaning spills of this compound.[1]

Waste Disposal

  • Solid Waste: All contaminated gloves, mats, and weighing boats must be incinerated. Do not use general trash.

  • Liquid Waste: Segregate into "High Hazard Organic" waste streams.[1] Do not mix with oxidizers (e.g., Nitric Acid) as purines can react exothermically.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Purine Derivatives.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

  • University of California, Santa Barbara. Standard Operating Procedure: Handling Acutely Toxic Chemicals. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.